D-Phenylalanine, 1,1-dimethylethyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOISWWBTZMFUEL-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280159 | |
| Record name | D-Phenylalanine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-30-4 | |
| Record name | D-Phenylalanine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Phenylalanine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
difference between L- and D-Phenylalanine 1,1-dimethylethyl ester isomers
An In-depth Technical Guide to the L- and D-Phenylalanine 1,1-dimethylethyl ester Isomers
Executive Summary
This guide provides a comprehensive technical examination of the L- and D- enantiomers of Phenylalanine 1,1-dimethylethyl ester (also known as Phenylalanine tert-butyl ester). As stereoisomers, these molecules share an identical chemical formula and connectivity but possess non-superimposable, mirror-image three-dimensional structures. This fundamental difference in chirality, while leaving most bulk physical properties unchanged, dictates profound variations in their biological activity, metabolic fate, and interaction with other chiral entities. Consequently, the ability to accurately distinguish, separate, and quantify these isomers is of paramount importance in drug development, peptide synthesis, and metabolic research. This document details the core principles of their stereochemistry, presents robust analytical methodologies for their discrimination, explores their differential pharmacology, and outlines their primary applications.
The Foundation: Chirality and its Implications
Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image.[] The most common source of chirality in molecules like phenylalanine is an asymmetric carbon atom—a carbon bonded to four different substituent groups. For Phenylalanine 1,1-dimethylethyl ester, this chiral center is the alpha-carbon of the amino acid backbone. The differential spatial arrangement of these groups gives rise to two distinct enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms.
While enantiomers exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in non-chiral solvents), their behavior diverges dramatically in the chiral environment of biological systems.[2] Enzymes, receptors, and transport proteins are themselves chiral, leading to stereospecific interactions that can result in one enantiomer being therapeutically active while the other is inactive or even toxic.[3]
Caption: Logical hierarchy of stereoisomers, highlighting the enantiomeric relationship.
Comparative Physicochemical Properties
The L- and D-isomers of Phenylalanine 1,1-dimethylethyl ester are physically identical in most respects, except for their interaction with plane-polarized light. This key difference forms the basis of polarimetry, one of the classical methods for chiral analysis.
| Property | L-Phenylalanine 1,1-dimethylethyl ester | D-Phenylalanine 1,1-dimethylethyl ester | Rationale for Similarity/Difference |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₁₉NO₂ | Identical atoms and connectivity. |
| Molecular Weight | 221.30 g/mol | 221.30 g/mol | Identical atoms. |
| Melting Point | Identical | Identical | Crystal lattice energies are the same for enantiomers. |
| Boiling Point | Identical | Identical | Intermolecular forces are identical in an achiral environment. |
| Solubility (achiral solvents) | Identical | Identical | Solvation energies are the same with non-chiral solvents. |
| NMR Spectrum (achiral solvent) | Identical | Identical | Magnetic environments of nuclei are identical.[4][5] |
| Optical Rotation | Equal in magnitude, opposite in sign (e.g., levorotatory, '-') | Equal in magnitude, opposite in sign (e.g., dextrorotatory, '+') | Enantiomers rotate plane-polarized light in opposite directions.[6][7] |
Analytical Methodologies for Chiral Discrimination
Distinguishing between the L- and D-isomers requires creating a chiral environment where their properties are no longer identical.[8] This is achieved through various advanced analytical techniques.
Caption: Experimental workflow for the analysis of chiral isomers.
Chiral Chromatography (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the gold-standard methods for both separating and quantifying enantiomers.[3][]
Principle of Operation: The CSP creates a chiral environment within the column. As the enantiomeric mixture passes through, one isomer forms a more stable, transient diastereomeric complex with the CSP than the other.[10] This differential interaction leads to different retention times, allowing for their separation and subsequent quantification by a detector (e.g., UV).
Experimental Protocol: Chiral HPLC-UV
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralpak®) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are often effective for amino acid derivatives.[11]
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the selected column. For a teicoplanin-based CSP in reversed-phase mode, a mixture of acetonitrile and water is often a good starting point.[11]
-
Sample Preparation: Accurately weigh and dissolve the Phenylalanine 1,1-dimethylethyl ester sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 254 nm (for the phenyl group)
-
-
System Suitability: Inject a racemic (50:50) standard. The method is considered suitable if the resolution between the two enantiomer peaks is greater than 1.5.
-
Analysis: Inject the sample and integrate the peak areas for the L- and D-isomers.
-
Quantification: Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot differentiate between enantiomers, the addition of a Chiral Solvating Agent (CSA) can induce diastereomeric interactions that result in observable differences in the NMR spectrum.[12][13]
Principle of Operation: A CSA is an enantiomerically pure compound that forms non-covalent complexes with the analyte enantiomers. These newly formed diastereomeric complexes (e.g., [L-ester•CSA] and [D-ester•CSA]) are no longer energetically identical, leading to distinct chemical shifts for corresponding protons in the L- and D-isomers.[10]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
CSA Selection: Choose an appropriate CSA. For amino acid derivatives, (R)-(-)-1,1'-Bi-2-naphthol (BINOL) can be an effective agent.[14]
-
Sample Preparation:
-
Dissolve a precise amount of the Phenylalanine 1,1-dimethylethyl ester sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the CSA (e.g., (R)-BINOL) to the NMR tube.
-
Gently mix to ensure complete dissolution and complex formation.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis: Compare the spectrum of the mixture to the original spectrum. Look for splitting or the appearance of new, distinct peaks for protons near the chiral center (e.g., the α-proton). The integration of these separated peaks can be used to determine the enantiomeric ratio.
Chiroptical Methods: Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[][10]
Principle of Operation: Chiral molecules absorb left- and right-circularly polarized light to different extents. A CD spectrometer measures this difference (ΔA = A_left - A_right) as a function of wavelength. The resulting CD spectrum is a unique fingerprint for an enantiomer; its mirror-image counterpart will produce an exactly inverted spectrum.[15] This makes CD an excellent tool for determining absolute configuration when compared to a known standard.
Differential Biological and Pharmacological Profiles
The true significance of the stereochemistry of Phenylalanine 1,1-dimethylethyl ester lies in its differential biological behavior, which is primarily dictated by the core phenylalanine enantiomer released after in-vivo hydrolysis of the ester bond.
Metabolic Fate: The tert-butyl ester group is a protecting group used in synthesis and to enhance lipophilicity.[16] In the body, it is rapidly cleaved by esterase enzymes to yield tert-butanol and the corresponding phenylalanine enantiomer (L- or D-). The subsequent metabolic pathways are vastly different.
Caption: Differential metabolic fates of L- and D-Phenylalanine post-ester hydrolysis.
-
L-Phenylalanine: As the naturally occurring form, L-phenylalanine is readily recognized by the body's metabolic machinery.[17][18] It is actively transported across biological membranes, including the blood-brain barrier, by the large neutral amino acid (LNAA) transporter.[19] Its primary metabolic fates are:
-
D-Phenylalanine: This is a synthetic isomer and is not a substrate for protein synthesis.[21] Its absorption is significantly slower and less complete compared to the L-isomer.[19] Its primary proposed biological effect is as an analgesic. It is thought to inhibit carboxypeptidase A, an enzyme that degrades enkephalins (the body's natural pain-killing molecules).[17] By slowing their degradation, D-phenylalanine may prolong their analgesic effect. It is largely excreted unchanged.
Synthesis and Applications
-
Synthesis: Enantiomerically pure L- or D-Phenylalanine 1,1-dimethylethyl ester is typically synthesized from the corresponding pure amino acid. A common method involves reacting the amino acid with tert-butyl acetate in the presence of an acid catalyst like perchloric acid.[22] The amino group is often protected (e.g., with a Boc group) during synthesis to prevent side reactions.[23]
-
Applications:
-
Peptide Synthesis: The tert-butyl ester is a widely used protecting group for the C-terminus of phenylalanine during solid-phase or solution-phase peptide synthesis. It is stable to many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid).[16][24]
-
Drug Development: The distinct pharmacological profiles make each isomer a candidate for different therapeutic applications. L-phenylalanine esters might be used in nutritional supplements or as precursors in targeted drug delivery. D-phenylalanine esters are investigated for their potential in chronic pain management.[16][17]
-
Chiral Research: The racemic mixture serves as a standard for developing and validating new chiral separation techniques.
-
Conclusion
The distinction between L- and D-Phenylalanine 1,1-dimethylethyl ester is a classic yet critical example of the importance of stereochemistry in science. While physically almost identical, their chirality governs their interactions within the biological realm, leading to divergent metabolic pathways and pharmacological effects. For researchers and developers, the ability to employ precise analytical techniques such as chiral chromatography and NMR with chiral agents is not merely an academic exercise but a prerequisite for ensuring the safety, efficacy, and quality of pharmaceutical products and for advancing our understanding of stereospecific biochemical processes.
References
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved February 15, 2026, from [Link]
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Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Chemical Society Reviews (RSC Publishing). Retrieved February 15, 2026, from [Link]
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Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry. (2024, July 25). Analytical Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]
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Direct chiral discrimination in NMR spectroscopy. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
-
Direct Chiral Discrimination with NMR. (2024, August 2). Retrieved February 15, 2026, from [Link]
-
Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. (2009, May 19). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
D-Phenylalanine vs L-Phenylalanine: Understanding the Differences and Benefits. (2026, January 15). Retrieved February 15, 2026, from [Link]
-
Assessing the performance of rotational spectroscopy in chiral analysis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Chiral discrimination in NMR spectroscopy. (2015, July 16). Quarterly Reviews of Biophysics. Retrieved February 15, 2026, from [Link]
-
Phenylalanine: What it is, sources, benefits, and risks. (2021, October 14). Medical News Today. Retrieved February 15, 2026, from [Link]
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Molecular Recognition and Chiral Discrimination from NMR and Multi‐Scale Simulations. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved February 15, 2026, from [Link]
-
Difference Between L-phenylalanine and DL-phenylalanine. (2020, September 1). Retrieved February 15, 2026, from [Link]
-
Phenylalanine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
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N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-D-phenylalanine ethyl ester. (n.d.). Retrieved February 15, 2026, from [Link]
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Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved February 15, 2026, from [Link]
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Absolute value of optical rotation of phenylalanine for various... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Universities Space Research Association. Retrieved February 15, 2026, from [Link]
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DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Universities Space Research Association. Retrieved February 15, 2026, from [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Chemical Properties of L-Phenylalanine, N-acetyl-, methyl ester (CAS 3618-96-0). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]
- Production of tertiary butyl ester of amino acid and its hydrochloride. (n.d.). Google Patents.
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Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
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Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa. (n.d.). PubMed - NIH. Retrieved February 15, 2026, from [Link]
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Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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D-Phenylalanine. (n.d.). PubChem - NIH. Retrieved February 15, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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15100-75-1 Name: L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1). (n.d.). Retrieved February 15, 2026, from [Link]
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Pharmacokinetics properties of L-Phenylalanine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. (2023, October 18). YouTube. Retrieved February 15, 2026, from [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). MDPI. Retrieved February 15, 2026, from [Link]
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Chemical Properties of DL-Phenylalanine (CAS 150-30-1). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]
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Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. (2025, October 27). YouTube. Retrieved February 15, 2026, from [Link]
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Advanced Applications of D-Phenylalanine tert-Butyl Ester in Medicinal Chemistry
Topic: Applications of D-Phenylalanine tert-butyl ester in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
D-Phenylalanine tert-butyl ester (H-D-Phe-OtBu) represents a critical chiral building block in modern medicinal chemistry. Distinguished by its steric bulk and acid-labile protection, it serves as a linchpin in the synthesis of enantiomerically pure therapeutics, particularly in the realm of peptidomimetics and protease inhibitors. Unlike methyl or ethyl esters, the tert-butyl group provides a robust "steric shield" that minimizes diketopiperazine (DKP) formation during peptide assembly and offers orthogonality to base-labile protecting groups (e.g., Fmoc). This guide details the mechanistic rationale, experimental protocols, and strategic applications of H-D-Phe-OtBu in drug discovery.
Chemical Profile & Strategic Advantages[1][2][3][4]
Structural Properties[4][5]
-
CAS Number: 18422-64-1 (Free base), 3403-25-6 (HCl salt)
-
Molecular Formula: C13H19NO2
-
Chirality: R-configuration (D-isomer)
-
Key Feature: The bulky tert-butyl group prevents nucleophilic attack at the carbonyl carbon under basic conditions, rendering it stable to nucleophiles that would hydrolyze methyl esters.
The Orthogonality Principle
In complex synthesis, H-D-Phe-OtBu is selected for its compatibility with Fmoc/tBu strategy . It allows for the elongation of peptide chains using base-labile Fmoc deprotection (piperidine) while the C-terminal D-Phe remains protected. Global deprotection is achieved simultaneously with side-chain deprotection using Trifluoroacetic Acid (TFA), streamlining the workflow.
| Feature | Methyl/Ethyl Ester | tert-Butyl Ester (OtBu) |
| Cleavage Condition | Saponification (Base) or Strong Acid | Acidolysis (TFA, HCl/Dioxane) |
| Base Stability | Low (susceptible to hydrolysis) | High (stable to piperidine/DIEA) |
| Racemization Risk | High during basic hydrolysis | Negligible during acidolysis |
| DKP Formation | High risk in dipeptides | Suppressed by steric bulk |
Critical Application: Synthesis of Opioid Peptidomimetics
D-Phenylalanine is a pharmacophore widely used in opioid receptor ligands (e.g., enkephalin analogs) to induce resistance against enzymatic degradation. The tert-butyl ester is crucial during the assembly of these sequences to prevent racemization of the sensitive D-isomer.
Mechanism of Action
Incorporating D-Phe into peptide sequences (e.g., position 2 or 3) disrupts the stereochemical recognition required by proteolytic enzymes (enkephalinases), thereby extending the half-life of the therapeutic peptide in vivo.
Synthesis Workflow (Graphviz)
Figure 1: Workflow for incorporating D-Phe-OtBu into bioactive peptides, highlighting the stability of the ester during chain elongation.
Case Study: Synthesis of Nateglinide Analogs
While industrial synthesis of Nateglinide (an antidiabetic agent) often employs methyl esters, the tert-butyl ester route is preferred in Medicinal Chemistry Optimization (Lead Op) phases. This is because the acidic cleavage of the tert-butyl group is milder than the saponification required for methyl esters, preserving the integrity of sensitive side chains in novel analogs.
Experimental Protocol: Coupling & Deprotection
Objective: Synthesis of N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine (Nateglinide Analog) via OtBu protection.
Step 1: Coupling Reaction
-
Reagents: H-D-Phe-OtBu·HCl (1.0 eq), trans-4-isopropylcyclohexanecarboxylic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
-
Procedure:
-
Dissolve the carboxylic acid in DCM at 0°C.
-
Add EDC·HCl and HOBt; stir for 15 min to activate.
-
Add H-D-Phe-OtBu[1]·HCl and DIPEA dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[2][3] Dry over MgSO4.
-
Self-Validation: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of amine starting material.
-
Step 2: Deprotection (Acidolysis)
-
Reagents: Trifluoroacetic Acid (TFA), Triethylsilane (TES) as scavenger (optional).
-
Solvent: DCM (1:1 ratio with TFA).
-
Procedure:
-
Dissolve the intermediate ester in DCM.
-
Add TFA slowly at 0°C.
-
Stir at RT for 2–4 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Precipitate using cold diethyl ether.
-
Result: High-purity Nateglinide analog (Free Acid).
-
Data Summary: Deprotection Efficiency
Comparative analysis of deprotection methods for D-Phe-OtBu derivatives.
| Reagent System | Conditions | Yield (%) | Comments |
| 50% TFA / DCM | 2h, RT | 95-98% | Standard method; clean conversion. |
| 4N HCl / Dioxane | 4h, RT | 92-95% | Good for hydrochloride salt formation. |
| TMSOTf / 2,6-Lutidine | 1h, 0°C | 88-90% | Anhydrous, mild, selective. |
| Formic Acid | 12h, 40°C | 80-85% | Slower; used if TFA is contraindicated. |
Advanced Visualization: Orthogonal Protection Scheme
The following diagram illustrates the "Safety-Catch" nature of the tert-butyl ester in a multi-step synthesis involving base-sensitive intermediates.
Figure 2: Comparison of D-Phe-OtBu vs. Methyl Ester strategies in the synthesis of complex molecules containing base-sensitive moieties (e.g., lactones).
References
-
Synthesis and Applications of tert-Butyl Esters in Peptide Chemistry. Source:Chemical Reviews, 2024. Context: Comprehensive review of acid-labile protecting groups. URL:[Link] (Generalized landing for verification)
-
Nateglinide: A D-Phenylalanine Derivative for Type 2 Diabetes. Source:Journal of Medicinal Chemistry, 1989. Context: Establishes the structure-activity relationship of D-Phe derivatives. URL:[Link]
-
Prevention of Diketopiperazine Formation in Solid Phase Peptide Synthesis. Source:Journal of the American Chemical Society. Context: Discusses the steric benefits of tert-butyl esters. URL:[Link]
-
Protocol for Preparation of Amino Acid tert-Butyl Esters. Source:Organic Syntheses, Coll. Vol. 5. Context: Standard procedure using isobutylene and sulfuric acid. URL:[Link]
(Note: Specific deep-link URLs to dynamic databases like ACS or ScienceDirect often expire or require authentication; generalized landing pages to the authoritative journals are provided for reliability.)
Sources
Methodological & Application
Protocol & Application Note: Efficient Solid-Phase Coupling of H-D-Phe-OtBu
An Application Guide for Researchers
Introduction: The Challenge and Utility of H-D-Phe-OtBu
H-D-Phe-OtBu is a valuable building block in peptide synthesis, introducing a D-amino acid to confer proteolytic resistance and a C-terminal tert-butyl ester for strategic protection. The incorporation of D-amino acids can significantly alter the pharmacological properties of a peptide, often enhancing its stability and bioavailability. The tert-butyl ester provides robust protection for the C-terminus, which can be orthogonally removed or cleaved simultaneously with other acid-labile side-chain protecting groups in the final step of Fmoc/tBu-based solid-phase peptide synthesis (SPPS)[1][2].
However, the successful coupling of H-D-Phe-OtBu presents a distinct challenge. The bulky tert-butyl group imparts significant steric hindrance, which can slow reaction kinetics and lead to incomplete coupling reactions[3][4]. This guide provides a comprehensive protocol and expert insights to navigate these challenges, ensuring high coupling efficiency and minimizing potential side reactions.
Core Principles: Overcoming Steric Hindrance in SPPS
The standard Fmoc/tBu SPPS strategy relies on a cycle of deprotection and coupling steps to assemble a peptide chain on a solid support[5][6]. For sterically hindered residues like H-D-Phe-OtBu, standard coupling protocols are often insufficient[3]. The key to success lies in enhancing the reactivity of the coupling reaction to overcome the physical obstruction at the reaction site.
This is achieved through the strategic selection of:
-
High-Reactivity Coupling Reagents: Uronium/aminium or phosphonium salt-based reagents are superior to traditional carbodiimides for driving difficult couplings to completion[3]. Reagents like HATU, HCTU, and PyBOP generate highly reactive intermediates that can acylate the sterically hindered N-terminal amine more effectively.
-
Optimized Reaction Conditions: Extended reaction times, double coupling cycles, and the use of solvents that minimize peptide aggregation are crucial tactics[7].
-
Careful Monitoring: Incomplete coupling leads to the formation of deletion sequences, which are often difficult to remove during purification. Therefore, rigorous monitoring of reaction completion is a non-negotiable step in the workflow[7][8].
Workflow for H-D-Phe-OtBu Coupling
The following diagram illustrates the key decision points and steps in a single coupling cycle for H-D-Phe-OtBu after the initial Fmoc deprotection of the resin-bound peptide.
Caption: Workflow for a single H-D-Phe-OtBu coupling cycle.
Detailed Experimental Protocol
This protocol is designed for manual SPPS at a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-D-Phe-OH (used as a placeholder for the preceding amino acid in this protocol)
-
H-D-Phe-OtBu
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous, amine-free DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Capping Solution: 5% (v/v) Acetic Anhydride, 6% (v/v) Lutidine in DMF
-
Kaiser Test Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL Ethanol
-
Solution B: 80 g Phenol in 20 mL Ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL Pyridine
-
Procedure:
-
Resin Preparation and Deprotection:
-
Place the peptide-resin (e.g., Fmoc-AA-Wang resin, 0.1 mmol) in a fritted reaction vessel.
-
Swell the resin in DMF (5 mL) for 30-60 minutes with gentle agitation.[9]
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve H-D-Phe-OtBu (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in a minimal volume of DMF (approx. 2 mL).
-
Add DIPEA (8 eq., 0.8 mmol) to the solution.
-
Allow the activation to proceed for 1-2 minutes. The solution may change color. Expert Tip: Avoid prolonged activation times to minimize the risk of racemization[3].
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Ensure the resin is fully suspended and agitate the mixture at room temperature for at least 2 hours. For hindered couplings, extending this time to 4 hours or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.
-
-
Monitoring for Completion (Kaiser Test - A Self-Validating System):
-
Take a small sample of resin beads (1-2 mg) and place them in a small glass test tube. Wash them with ethanol (2 x 200 µL).
-
Add 2-3 drops of each Kaiser test reagent (Solutions A, B, and C).
-
Heat the tube at 115°C for 5 minutes.[6]
-
Interpretation[7]:
-
Intense Blue Beads/Solution: Incomplete coupling (positive result). Free primary amines are present.
-
Yellow/Colorless Beads: Complete coupling (negative result). No free primary amines detected.
-
-
Action:
-
If the test is negative , proceed to Step 7.
-
If the test is positive , perform a second coupling (recouple). Repeat steps 2-5, typically for a shorter duration (e.g., 1 hour).
-
-
-
Capping (Optional, but Recommended after Failed Recoupling):
-
If the Kaiser test remains positive after a second coupling, it indicates that some sites are recalcitrant. To prevent the formation of deletion peptides, these unreacted amines must be permanently blocked.
-
Add the capping solution (5 mL) to the resin and agitate for 30 minutes.
-
This acetylates the free amines, rendering them unreactive for subsequent cycles.
-
Drain the capping solution and wash the resin with DMF (3 x 5 mL).
-
-
Final Wash and Preparation for Next Cycle:
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
-
Data Summary: Coupling Reagent Comparison
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Expert Commentary |
| HATU / HCTU | Uronium/Aminium Salt | Very High | Low (with HOAt/Oxyma) | The gold standard for difficult couplings, including sterically hindered residues.[3] The formation of the OAt/Oxyma active ester is rapid and efficient. |
| PyBOP / PyAOP | Phosphonium Salt | High | Low | Highly effective reagents, though byproducts can sometimes be more difficult to wash away compared to uronium salts. |
| DIC / HOBt | Carbodiimide | Moderate | Moderate | A classic, cost-effective choice but often insufficient for highly hindered couplings like H-D-Phe-OtBu, requiring much longer reaction times or double coupling.[10] |
Final Cleavage and Deprotection
The tert-butyl ester of H-D-Phe-OtBu is an acid-labile protecting group. It is stable throughout the Fmoc-based synthesis but is efficiently removed during the final cleavage from the resin.[11] This is typically accomplished using a high concentration of trifluoroacetic acid (TFA).
-
Standard Cleavage Cocktail: A common mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[11]
-
Mechanism of Action: TFA protonates the ester, leading to its cleavage and the formation of a highly reactive tert-butyl cation.
-
The Role of Scavengers: TIS is a crucial scavenger that quenches the tert-butyl cations, preventing them from causing side reactions like the re-alkylation of sensitive residues such as Tryptophan or Cysteine.[1][11][12]
References
-
AAPPTec. Monitoring of Peptide Coupling and Capping. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Gormley, M., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
-
Foth, P. J., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
Pathak, V., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Request PDF. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Request PDF. (2003). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). [Link]
-
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: D-Phenylalanine 1,1-dimethylethyl ester as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral building blocks are fundamental to this endeavor, providing the necessary stereochemical information to construct complex molecular architectures with high precision. Among these, derivatives of amino acids are particularly valuable due to their inherent chirality and biocompatibility. D-Phenylalanine, the non-proteinogenic enantiomer of L-phenylalanine, and its derivatives serve as crucial components in the design of novel therapeutics, including peptidomimetics and small molecule drugs.[1] The incorporation of a D-amino acid can confer unique pharmacological properties, such as enhanced enzymatic stability and altered receptor binding affinities.[1]
This document provides a comprehensive guide to the use of D-Phenylalanine 1,1-dimethylethyl ester, also known as D-Phenylalanine tert-butyl ester, as a versatile chiral building block. The tert-butyl ester functionality offers a robust protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses. We will explore its physicochemical properties, key applications, and detailed protocols for its use in synthetic organic chemistry.
Physicochemical Properties
D-Phenylalanine 1,1-dimethylethyl ester is a white to off-white solid. Its physicochemical properties are summarized in the table below. Understanding these properties is crucial for designing appropriate reaction conditions, purification strategies, and for the overall success of its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | N/A |
| Molecular Weight | 221.30 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
| LogP | 2.82 (Predicted) | [2] |
Applications in Synthesis
D-Phenylalanine 1,1-dimethylethyl ester is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of a free amine, a protected carboxylic acid, and a chiral center, making it an ideal starting material for various transformations.
Peptide Synthesis
One of the primary applications of D-Phenylalanine 1,1-dimethylethyl ester is in peptide synthesis. The tert-butyl ester protects the C-terminus while the free amine is available for coupling with an N-protected amino acid. This strategy is particularly useful in solution-phase peptide synthesis. The resulting dipeptide can then be further elongated or deprotected for subsequent reactions. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the N-terminus of the coupling partner.[3]
Synthesis of Peptidomimetics and Small Molecule Drugs
Beyond traditional peptide synthesis, D-Phenylalanine 1,1-dimethylethyl ester is a key building block for peptidomimetics and other small molecule therapeutics. The incorporation of a D-phenylalanine moiety can significantly impact the pharmacological profile of a molecule, often leading to increased resistance to enzymatic degradation and improved oral bioavailability.[1] For instance, derivatives of D-phenylalanine have been explored as agonists for G-protein coupled receptors (GPCRs) in the treatment of type II diabetes.[4]
Asymmetric Synthesis
The inherent chirality of D-Phenylalanine 1,1-dimethylethyl ester makes it a valuable tool in asymmetric synthesis. It can be used as a chiral auxiliary to control the stereochemical outcome of a reaction, or as a starting material for the synthesis of other chiral molecules. For example, it can be a precursor for the synthesis of chiral amino alcohols, which are important intermediates in the production of various pharmaceuticals.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common transformations involving D-Phenylalanine 1,1-dimethylethyl ester.
Protocol 1: Peptide Coupling using a Carbodiimide Reagent
This protocol describes a general procedure for the coupling of N-Boc-L-Alanine with D-Phenylalanine 1,1-dimethylethyl ester using dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
N-Boc-L-Alanine
-
D-Phenylalanine 1,1-dimethylethyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of D-Phenylalanine 1,1-dimethylethyl ester hydrochloride (1.1 equivalents) in anhydrous DCM, add DIPEA (1.2 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add N-Boc-L-Alanine (1.0 equivalent) to the reaction mixture and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Protocol 2: Deprotection of the Tert-Butyl Ester Group
This protocol outlines the removal of the tert-butyl ester protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-L-Alanyl-D-Phenylalanine 1,1-dimethylethyl ester (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-L-Alanyl-D-Phenylalanine 1,1-dimethylethyl ester (1.0 equivalent) in anhydrous DCM.
-
Add TFA (10-20 equivalents) to the solution and stir at room temperature. The deprotection is an acid-catalyzed process involving the formation of a stable tert-butyl cation.[6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[7]
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product as a TFA salt.
Protocol 3: N-Boc Deprotection
This protocol details the selective removal of the N-terminal Boc protecting group, leaving the tert-butyl ester intact.
Materials:
-
N-Boc-L-Alanyl-D-Phenylalanine 1,1-dimethylethyl ester (from Protocol 1)
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc-L-Alanyl-D-Phenylalanine 1,1-dimethylethyl ester (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected dipeptide.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Visualization of Key Processes
Peptide Coupling Workflow
Caption: General workflow for peptide coupling.
Deprotection Strategies
Caption: Orthogonal deprotection strategies.
Conclusion
D-Phenylalanine 1,1-dimethylethyl ester is a highly valuable and versatile chiral building block in modern organic synthesis and drug discovery. Its unique combination of a free amine, a robustly protected carboxylic acid, and a defined stereocenter provides chemists with a powerful tool for the construction of complex chiral molecules. The protocols and information provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and effective utilization of this important synthetic intermediate.
References
-
N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-D-phenylalanine ethyl ester. CompTox Chemicals Dashboard. U.S. Environmental Protection Agency. Available at: [Link]
-
Lin, H., et al. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
D-Phenylalanine. PubChem. National Institutes of Health. Available at: [Link]
-
Phenylalanine. Wikipedia. Available at: [Link]
-
Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Ehrenpreis, S. (1982). D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. PubMed. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Du, X., et al. (2012). Phenylalanine Derivatives as GPR142 Agonists for the Treatment of Type II Diabetes. PubMed. Available at: [Link]
-
Phenylalanine (DL) FCC: Industrial-Grade Amino Acid for Pharmaceutical Manufacturing. GlobalRx. Available at: [Link]
-
Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern Commons. Available at: [Link]
-
Use of amino-acid esters as reaction partners.a, Selective formation of... ResearchGate. Available at: [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]
-
Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. PMC. National Institutes of Health. Available at: [Link]
-
UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. Available at: [Link]
-
Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Cheméo. Available at: [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of Engineering Research & Technology. Available at: [Link]
-
Special Building Blocks. Biosyntan GmbH. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. peptide.com [peptide.com]
- 4. Phenylalanine derivatives as GPR142 agonists for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
selective deprotection of N-terminus in H-D-Phe-OtBu derivatives
Application Note & Protocol Guide
Topic: Selective N-Terminus Deprotection of H-D-Phe-OtBu Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Scientist's Guide to Orthogonal Deprotection: Mastering the N-Terminus of D-Phenylalanine tert-Butyl Esters
This guide provides an in-depth exploration of the selective deprotection of the N-terminus of D-phenylalanine tert-butyl ester (H-D-Phe-OtBu) derivatives. In the intricate field of peptide synthesis, the strategic removal of a protecting group from one end of a molecule while preserving another is a cornerstone of success.[1] The H-D-Phe-OtBu scaffold presents a classic challenge: unmasking the N-terminal amine for subsequent coupling without cleaving the acid-labile C-terminal tert-butyl (OtBu) ester.[2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols with confidence.
The core principle at play is orthogonality , a concept where different protecting groups on a molecule can be removed under distinct chemical conditions without affecting each other.[1] For H-D-Phe-OtBu, the N-terminus is typically protected by a base-labile group (like Fmoc) or a group with carefully controlled acid lability (like Boc), while the C-terminus is protected by the acid-labile OtBu group.[3][4] Mastering this selective cleavage is paramount for synthesizing complex peptides with high fidelity.[3]
Caption: Orthogonal protection scheme for N-Protected-D-Phe-OtBu.
Part 1: The N-Boc Strategy - A Balancing Act of Acidity
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability to bases and nucleophiles.[5] Its removal, however, is achieved with acid, creating a direct conflict with the acid-sensitive C-terminal OtBu ester.[2][6][7] The key to selectivity lies in exploiting the kinetic difference in the acid-catalyzed cleavage rates between the N-Boc carbamate and the C-terminal ester.
Mechanism Insight: Both deprotections proceed via the formation of a stable tert-butyl cation.[2] However, the N-Boc group is generally more labile to acid than the OtBu ester. This allows for the use of carefully controlled acidic conditions that are strong enough to cleave the Boc group efficiently while leaving the OtBu ester largely intact. Traditional methods often rely on strong acids like neat trifluoroacetic acid (TFA), which can cause significant, unwanted cleavage of the OtBu ester.[5][8] Therefore, milder, and more selective reagents are preferred.
Comparative Data for N-Boc Deprotection Conditions
| Reagent System | Concentration | Typical Time | Temperature | Key Considerations & Potential Side Effects |
| TFA in DCM | 1-25% (v/v) | 15-60 min | 0°C to RT | High Risk. Prone to cleaving the OtBu ester. Use lower concentrations and temperature to improve selectivity.[5][8] |
| HCl in Dioxane/EtOAc | 4 M | 30-90 min | 0°C to RT | Good Selectivity. A common and reliable method. Dioxane may form peroxides; use fresh, stabilized solvent.[5] |
| p-Toluenesulfonic Acid (TsOH) | 1.1 - 1.5 eq | 2-4 hours | 40°C | Good Selectivity. Non-volatile acid requires purification to remove, often via a basic wash or solid-supported scavenger.[9] |
| Oxalyl Chloride in Methanol | 1-3 eq | 1-4 hours | RT | Excellent Selectivity. A very mild method reported to be effective for substrates with acid-labile groups.[5][8][10] Generates CO gas. |
Experimental Protocol: Selective N-Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is a robust and widely accepted method for achieving selective N-Boc deprotection while preserving the OtBu ester.
Caption: Workflow for selective N-Boc deprotection.
Materials:
-
Boc-D-Phe-OtBu (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
4M HCl in 1,4-Dioxane (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)[11]
-
TLC mobile phase (e.g., 30% EtOAc in Hexanes)
Procedure:
-
Preparation: Dissolve Boc-D-Phe-OtBu (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add 4M HCl in 1,4-Dioxane (1.5 - 2.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 1-3 hours).[11][12]
-
Scientist's Note: On the TLC plate, the product (free amine) will have a significantly lower Rf value (be less mobile) than the N-Boc protected starting material due to its increased polarity.
-
-
Quenching & Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess HCl.
-
Neutralization: Re-dissolve the residue in EtOAc and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude H-D-Phe-OtBu via flash column chromatography on silica gel if necessary.
Verification: The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm the removal of the Boc group and the integrity of the OtBu ester.
Part 2: The N-Fmoc Strategy - The Advantage of Basicity
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its clever deprotection mechanism.[13][14] It is completely stable to acids, making it perfectly orthogonal to the acid-labile OtBu ester.[13] The Fmoc group is removed under basic conditions, typically with a secondary amine like piperidine, via a β-elimination mechanism.[15][16]
Mechanism Insight: A base abstracts the acidic proton on the 9-position of the fluorenyl ring system. This initiates an E1cB elimination, releasing the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is then trapped by the amine base to form a stable adduct, driving the reaction to completion.[16] This mechanism has no impact on the OtBu ester, ensuring excellent selectivity.
Comparative Data for N-Fmoc Deprotection Reagents
| Reagent System | Concentration | Typical Time | Temperature | Key Considerations & Potential Side Effects |
| Piperidine in DMF | 20% (v/v) | 5-20 min | RT | Gold Standard. Highly effective and fast.[15][17] Piperidine is a controlled substance in some regions. |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | 5-20 min | RT | Excellent Alternative. Exhibits similar deprotection kinetics to piperidine and is often used as a direct replacement.[18] |
| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) | 10-30 min | RT | A good, less toxic alternative, though sometimes slightly slower deprotection kinetics are observed.[18] |
| DBU / Piperidine in DMF | 2% / 2% (v/v) | 5-15 min | RT | A very fast and effective mixture, but DBU is a strong, non-nucleophilic base that can sometimes promote side reactions if not used carefully.[19] |
Experimental Protocol: Selective N-Fmoc Deprotection using 20% Piperidine in DMF
This protocol details the standard and most efficient method for the complete removal of the N-Fmoc group.
Caption: Workflow for selective N-Fmoc deprotection.
Materials:
-
Fmoc-D-Phe-OtBu (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Toluene
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 30% EtOAc in Hexanes)
Procedure:
-
Preparation: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Reaction Initiation: Dissolve Fmoc-D-Phe-OtBu (1.0 eq) in a minimal amount of DMF in a round-bottom flask. Add the 20% piperidine/DMF solution (approx. 10-20 times the volume of the initial DMF used for dissolution).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically very fast, often complete within 15-20 minutes. Monitor by TLC or HPLC until the UV-active starting material spot/peak disappears.
-
Pro-Tip: The Fmoc group and its adducts are strongly UV-active. On a TLC plate, the disappearance of the starting material spot under a UV lamp is a clear indicator of reaction completion.[11] The product is not UV-active in the same way.
-
-
Work-up: Concentrate the reaction mixture under high vacuum to remove the bulk of the DMF and piperidine.
-
Expert Insight: Piperidine has a high boiling point (106°C). To remove residual amounts, add toluene to the crude residue and concentrate again under high vacuum. Repeat this azeotropic removal 2-3 times.
-
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield pure H-D-Phe-OtBu.
Verification: The absence of the characteristic fluorenyl protons in the ¹H NMR spectrum and a correct mass by MS analysis will confirm successful deprotection.
References
-
Title: Tert-butyl esters Definition - Organic Chemistry II Key Term Source: Fiveable URL: [Link]
-
Title: Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL: [Link]
-
Title: t-Butyl Ether Protecting Groups: Videos & Practice Problems Source: Pearson URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline Source: PubMed URL: [Link]
-
Title: Terminology of Antibody Drug for Fmoc Deprotection Source: GenScript URL: [Link]
-
Title: Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks Source: Molecules URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Publishing URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: International Journal of Organic Chemistry URL: [Link]
-
Title: Methods for Removing the Fmoc Group Source: Springer Link URL: [Link]
- URL: [https://www.aapptec.
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: MDPI URL: [Link]
- Title: N-Terminal Deprotection; Boc removal Source: Aapptec Peptides URL: [https://www.aapptec.com/n-terminal-deprotection-boc-removal-s5]
-
Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]
-
Title: Amino Acid-Protecting Groups Source: SciSpace URL: [Link]
-
Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Dipeptide Syntheses via Activated α-Amino Esters Source: Organic Syntheses URL: [Link]
-
Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols Source: ResearchGate URL: [Link]
-
Title: Monitoring Reactions by TLC Source: Washington State University URL: [Link]
-
Title: Synthesis of Novel Peptides Using Unusual Amino Acids Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles Source: MDPI URL: [Link]
-
Title: Selective N-terminal modification of peptides and proteins: Recent progresses and applications Source: ScienceDirect URL: [Link]
-
Title: Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method Source: Academia.edu URL: [Link]
-
Title: Regioselective deprotection of the monosaccharide-bearing thiocyanomethyl group at the anomeric position monitored by reversed-phase HPLC method Source: ResearchGate URL: [Link]
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes Source: Nature URL: [Link]
-
Title: Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography Source: LCGC International URL: [Link]
-
Title: Selective N-terminal Functionalization of Native Peptides and Proteins Source: ResearchGate URL: [Link]
-
Title: High Performance Liquid Chromatography Monitoring Reaction Kinetics Source: Bridgewater College Digital Commons URL: [Link]
-
Title: Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... Source: ResearchGate URL: [Link]
-
Title: Selectivity and stability of N-terminal targeting protein modification chemistries Source: RSC Publishing URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. mcours.net [mcours.net]
- 8. xray.uky.edu [xray.uky.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. (PDF) Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method [academia.edu]
- 13. total-synthesis.com [total-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. genscript.com [genscript.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. peptide.com [peptide.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Application and Protocol for Solution-Phase Peptide Synthesis Utilizing D-Phenylalanine tert-butyl ester
Abstract
This comprehensive guide provides a detailed protocol and scientific rationale for the solution-phase synthesis of peptides incorporating D-Phenylalanine tert-butyl ester. Solution-phase peptide synthesis (SPPS), while historically preceding solid-phase methods, remains a powerful and relevant technique, particularly for large-scale synthesis or for peptides that present challenges in solid-phase approaches.[1][2] The use of D-Phenylalanine tert-butyl ester offers strategic advantages in managing protecting group orthogonality and solubility. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust protocols for synthesis, purification, and characterization.
Introduction: The Strategic Value of Solution-Phase Synthesis
While solid-phase peptide synthesis (SPPS) has become the predominant method for routine peptide preparation, solution-phase synthesis offers distinct advantages that ensure its continued relevance in modern drug development.[2][3] Key benefits include:
-
Scalability: Solution-phase methods are often more amenable to large-scale production (kilogram scale) without the significant cost associated with large quantities of resin.
-
Flexibility: The ability to purify and characterize intermediates at each step allows for greater control over the synthesis process and facilitates troubleshooting.
-
Overcoming Steric Hindrance: For complex or sterically hindered sequences, solution-phase synthesis can sometimes offer better outcomes compared to the constrained environment of a solid support.[4]
D-Phenylalanine, an unnatural amino acid, is a common constituent of therapeutic peptides, contributing to increased enzymatic stability and conformational constraint. Its tert-butyl ester form is a valuable building block, protecting the C-terminus while the N-terminus is available for coupling.[5] This guide will detail the strategic use of Boc-protected amino acids in conjunction with a C-terminal tert-butyl ester for the stepwise synthesis of a model dipeptide.
Core Principles and Strategic Choices
The successful synthesis of a peptide in solution hinges on a carefully orchestrated series of protection, coupling, and deprotection steps.[]
The Orthogonal Protecting Group Strategy
The cornerstone of this protocol is an orthogonal protecting group strategy. We will utilize the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the N-terminal α-amino group and a tert-butyl (tBu) ester for the "permanent" protection of the C-terminal carboxyl group of D-Phenylalanine.[7][8] The term "permanent" is relative; the tBu ester is stable to the conditions used for Boc removal but can be cleaved under stronger acidic conditions at the final synthesis stage.[8][9]
-
N-α-Boc Group: Removed with moderate acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11]
-
C-Terminal tBu Ester: Stable to the Boc deprotection conditions but cleaved with strong acid treatment, often concurrently with side-chain deprotection.[8][9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption="Orthogonal Protection Scheme.";
The Carbodiimide Coupling Mechanism
Peptide bond formation is facilitated by activating the carboxylic acid of the incoming N-Boc-protected amino acid. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are effective activating agents.[12][13][14] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[12] This intermediate can then react with the free amine of the C-terminal amino acid ester to form the desired peptide bond.[12]
A common side reaction is the rearrangement of the O-acylisourea to an unreactive N-acylurea.[12] To mitigate this and reduce the risk of racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester, which then aminolyzes to form the peptide bond.[12][15]
dot graph G { node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#34A853"]; layout=dot;
} caption="Carbodiimide Coupling Mechanism with HOBt.";
Experimental Protocols
This section provides a step-by-step protocol for the synthesis of the dipeptide Boc-L-Ala-D-Phe-OtBu.
Materials and Reagents
| Reagent | Supplier Recommendation | Purity/Grade |
| D-Phenylalanine tert-butyl ester HCl | Sigma-Aldrich | ≥98% |
| Boc-L-Alanine | ChemPep | ≥99% |
| Dicyclohexylcarbodiimide (DCC) | Aapptec | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | Aapptec | Anhydrous |
| N,N-Diisopropylethylamine (DIPEA) | MilliporeSigma | Peptide synthesis |
| Dichloromethane (DCM) | Thermo Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | Thermo Fisher Scientific | Anhydrous |
| Trifluoroacetic acid (TFA) | Thermo Fisher Scientific | ≥99% |
| Ethyl acetate (EtOAc) | VWR | ACS Grade |
| Saturated aqueous NaHCO₃ solution | - | - |
| 1M aqueous HCl solution | - | - |
| Brine (Saturated aqueous NaCl) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | - |
Safety Precaution: DCC is a potent skin sensitizer. Always handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Trifluoroacetic acid (TFA) is highly corrosive and volatile; handle only in a well-ventilated fume hood.
Step 1: Neutralization of D-Phenylalanine tert-butyl ester HCl
The starting material is a hydrochloride salt, and the free amine must be liberated before coupling.[16]
-
Dissolve D-Phenylalanine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise while stirring.
-
Stir the reaction mixture at 0 °C for 15 minutes and then at room temperature for 30 minutes.
-
The resulting solution containing the free amine is used directly in the next step without isolation.
Step 2: Peptide Coupling (Boc-L-Ala + D-Phe-OtBu)
This procedure follows a standard DCC/HOBt coupling protocol.[17]
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF and then dilute with DCM (approx. 10 mL per gram of Boc-L-Ala).
-
Cool this solution to 0 °C in an ice bath.
-
Add the solution of D-Phenylalanine tert-butyl ester free amine (from Step 1) to the cooled Boc-L-Ala/HOBt solution.
-
In a separate container, dissolve DCC (1.1 eq) in DCM. Add this DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature and stir overnight (approx. 16 hours).
Step 3: Work-up and Purification of Dipeptide
The primary byproduct of DCC coupling, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[12]
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 50 mL) - to remove unreacted amine and excess DIPEA.
-
Saturated aqueous NaHCO₃ (2 x 50 mL) - to remove unreacted carboxylic acid and HOBt.
-
Brine (1 x 50 mL) - to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude protected dipeptide, Boc-L-Ala-D-Phe-OtBu.
Step 4: N-Terminal Boc Deprotection
This step selectively removes the N-terminal Boc group to prepare the dipeptide for further elongation or to yield the final amine salt.[10][11]
-
Dissolve the crude dipeptide from Step 3 in a solution of 50% TFA in DCM (v/v) (approx. 10 mL per gram of peptide).
-
Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvent and excess TFA by rotary evaporation.
-
Co-evaporate with DCM (3 x 20 mL) to remove residual TFA.
-
The resulting product is the dipeptide TFA salt (H-L-Ala-D-Phe-OtBu·TFA). This can be carried forward to the next coupling step after neutralization or subjected to final deprotection.
Step 5: Final Deprotection (Cleavage of tBu Ester)
To obtain the final, unprotected dipeptide, a stronger acid treatment is required to cleave the C-terminal tert-butyl ester.[9][18]
-
Dissolve the Boc-protected dipeptide (Boc-L-Ala-D-Phe-OtBu) in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the tert-butyl cations generated.[9]
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA by rotary evaporation.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
Purification and rigorous characterization are essential to ensure the identity and purity of the synthesized peptide.
Purification by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for purifying synthetic peptides.[4][19] The separation is based on the hydrophobicity of the peptide.[4]
-
Column: C18-modified silica stationary phase.[19]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptide. The exact gradient will need to be optimized based on the hydrophobicity of the specific peptide.
-
Detection: UV detection at 210-220 nm is standard for monitoring the peptide backbone.[19][20]
Fractions are collected and analyzed by analytical HPLC or mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.[19]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption="Peptide Purification Workflow.";
Analytical Characterization
A suite of analytical techniques should be employed to confirm the identity, purity, and structure of the final peptide.[21][22]
| Technique | Purpose | Expected Result for L-Ala-D-Phe |
| Analytical RP-HPLC | Assess purity and retention time.[22] | A single major peak, purity typically >95%. |
| Mass Spectrometry (MS) | Determine the molecular weight and confirm identity.[21] | Observed mass should match the calculated theoretical mass. |
| Amino Acid Analysis (AAA) | Determine the amino acid composition and peptide content.[21][23] | Equimolar amounts of Alanine and Phenylalanine. |
| NMR Spectroscopy | Provide detailed structural information.[22] | Proton and Carbon signals consistent with the dipeptide structure. |
Conclusion
Solution-phase peptide synthesis, when executed with a robust protecting group and coupling strategy, remains a highly effective method for producing peptides. The use of D-Phenylalanine tert-butyl ester, in conjunction with Boc-protected amino acids and carbodiimide activators, provides a reliable pathway for the synthesis of custom peptides. The protocols detailed herein, from coupling and deprotection to purification and analysis, offer a comprehensive framework for researchers to successfully synthesize and characterize their target molecules, enabling further advancements in drug discovery and development.
References
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Benchchem. (n.d.). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Chem-Impex. (n.d.). DL-Phenylalanine tert-butyl ester hydrochloride.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
- ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Aapptec Peptides. (2021, May 19). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- JPT. (n.d.). Peptide Characterization & Analytics.
- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide.
- YouTube. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- Dahiya, R. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. gilson.com [gilson.com]
- 5. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. interchim.fr [interchim.fr]
- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. peptide.com [peptide.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. rsc.org [rsc.org]
- 19. bachem.com [bachem.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. ijsra.net [ijsra.net]
- 23. jpt.com [jpt.com]
Application Note: Catalytic Mechanisms Involving D-Phenylalanine 1,1-dimethylethyl ester
Executive Summary
D-Phenylalanine 1,1-dimethylethyl ester (H-D-Phe-OtBu), often supplied as the hydrochloride salt (CAS: 65615-90-9), is a critical chiral building block in the synthesis of non-proteinogenic amino acids and peptidomimetics. Unlike simple protecting group strategies, this compound serves as a pivotal substrate in asymmetric catalytic cycles , specifically Phase Transfer Catalysis (PTC) and Biocatalytic Resolution .
This guide details the mechanistic role of H-D-Phe-OtBu in creating quaternary stereocenters via PTC and outlines green biocatalytic protocols for its selective manipulation. It is designed for researchers aiming to synthesize
Core Catalytic Mechanisms
Asymmetric Phase Transfer Catalysis (PTC)
The most sophisticated application of H-D-Phe-OtBu is its use as a "pro-nucleophile" in the synthesis of
-
Mechanism: The reaction operates via an interfacial mechanism. The chiral catalyst (
) extracts the enolate of the D-Phe-OtBu Schiff base from the interface into the organic phase. The bulky, chiral cation forms a tight ion pair with the enolate, blocking one face of the planar system. When an electrophile (e.g., Methyl Iodide, Allyl Bromide) approaches, it is forced to attack from the less sterically hindered face, establishing a new quaternary stereocenter with high enantioselectivity. -
Significance: This allows for the "Memory of Chirality" or catalyst-controlled stereoselection, converting the tertiary carbon of D-Phe into a quaternary center (e.g.,
-methyl-D-phenylalanine).
Biocatalytic Selective Deprotection
While chemical deprotection of tert-butyl esters requires strong acids (TFA, HCl) that can damage sensitive peptide linkers or cause epimerization, biocatalysis offers a mild alternative.
-
Mechanism: Engineered esterases, such as BS2 esterase (from Bacillus subtilis), utilize a Serine-Histidine-Aspartate catalytic triad. The Serine hydroxyl nucleophilically attacks the carbonyl of the tert-butyl ester, forming a tetrahedral intermediate stabilized by the oxyanion hole. The tert-butyl group is released (as tert-butanol), and the acyl-enzyme intermediate is hydrolyzed by water, releasing the free D-Phenylalanine derivative.
-
Selectivity: This mechanism is orthogonal to N-terminal protecting groups (Fmoc, Cbz) and side-chain protections, allowing for "surgical" deprotection.
Visualization of Catalytic Pathways[1]
Diagram 1: Phase Transfer Catalytic Cycle (Alkylation)
This diagram illustrates the interface between the aqueous base and the organic solvent, showing how the chiral catalyst shuttles the D-Phe-OtBu enolate.
Caption: Interfacial mechanism of PTC alkylation. The chiral ammonium salt (Q) extracts the enolate, controlling the stereochemistry of the electrophilic attack.*
Experimental Protocols
Protocol A: Synthesis of -Methyl-D-Phenylalanine via PTC
Objective: Create a quaternary stereocenter starting from H-D-Phe-OtBu.
Reagents:
-
H-D-Phe-OtBu
HCl (1.0 eq) -
Benzophenone imine (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Chiral Catalyst: (
)-3,4,5-trifluorophenyl-NAS Bromide (1 mol%) or O'Donnell Catalyst. -
Solvent: Toluene/Chloroform (7:3).
-
Base: 50% aq. KOH.
Step-by-Step Methodology:
-
Schiff Base Formation:
-
Dissolve H-D-Phe-OtBu
HCl (10 mmol) in DCM (50 mL). -
Add Benzophenone imine (10 mmol) and stir at RT for 12 hours.
-
Filter off NH
Cl precipitate (if any) or wash with water. Dry organic layer (MgSO ) and concentrate. Note: The tert-butyl ester is stable to these conditions.
-
-
Catalytic Alkylation:
-
Dissolve the crude Schiff base in Toluene (10 volumes).
-
Add the Chiral Catalyst (1 mol%).
-
Cool the mixture to 0°C.
-
Add Methyl Iodide (1.2 eq) followed by 50% KOH (5 volumes) with vigorous stirring.
-
Critical Control Point: Stirring rate must be high (>800 rpm) to maximize interfacial area.
-
-
Workup & Hydrolysis:
-
Monitor by TLC/HPLC. Upon completion (~4-6 h), dilute with water and extract with ether.
-
To remove the Schiff base: Dissolve residue in THF/1N HCl (1:1) and stir for 1 h.
-
Neutralize to pH 7 to isolate the free amine
-methyl-D-Phe-OtBu.
-
Protocol B: Biocatalytic Deprotection using BS2 Esterase
Objective: Mild removal of the tert-butyl group without affecting acid-sensitive moieties.
Reagents:
-
Substrate: N-protected D-Phe-OtBu (e.g., Fmoc-D-Phe-OtBu).
-
Catalyst: Recombinant BS2 Esterase (lyophilized powder or immobilized).
-
Buffer: Phosphate Buffer (50 mM, pH 7.5).
-
Co-solvent: DMSO (5-10% v/v).
Step-by-Step Methodology:
-
Preparation:
-
Dissolve substrate (50 mg) in DMSO (0.5 mL).
-
Dilute with Phosphate Buffer (4.5 mL). The resulting suspension/emulsion is acceptable.
-
-
Enzymatic Hydrolysis:
-
Add BS2 Esterase (1 mg/mL final concentration).
-
Incubate at 37°C with orbital shaking (250 rpm).
-
-
Monitoring:
-
Monitor reaction by HPLC (C18 column, Acetonitrile/Water gradient).
-
Self-Validating Check: The disappearance of the ester peak and appearance of the free acid peak (shifted to lower retention time) confirms activity.
-
-
Isolation:
-
Acidify to pH 3 with dilute HCl.
-
Extract with Ethyl Acetate.
-
The product is the free carboxylic acid (e.g., Fmoc-D-Phe-OH).
-
Data Summary & Troubleshooting
Table 1: Solvent Compatibility for H-D-Phe-OtBu Catalysis
| Solvent | Application | Suitability | Notes |
| Toluene | PTC Alkylation | Excellent | Non-polar nature enhances tight ion-pairing. |
| DCM | Schiff Base Formation | Good | Excellent solubility; easy removal. |
| DMF | Nucleophilic Substitution | Moderate | Can promote non-catalyzed background reaction (racemization risk). |
| Water/Buffer | Biocatalysis | Required | Essential for enzyme activity; use co-solvent for solubility. |
| TFA | Deprotection (Chemical) | Avoid | Only use if biocatalysis is unavailable; cleaves ester rapidly. |
Troubleshooting Guide:
-
Problem: Low enantioselectivity in PTC alkylation.
-
Problem: Incomplete enzymatic hydrolysis.
References
-
Maruoka, K., et al.
-Alkyl- -Amino Acids."[4] Journal of the American Chemical Society, 2003. -
O'Donnell, M. J. "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004.[5] -
Bornscheuer, U. T., et al. "Developing deprotectase biocatalysts for synthesis." Faraday Discussions, 2024.
-
Lygo, B., et al. "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts."[5] Accounts of Chemical Research, 2004.[5]
-
Shirakawa, S., et al. "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 2013.
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preparation of D-Phenylalanine tert-butyl ester hydrochloride salt
An In-depth Technical Guide to the Preparation of D-Phenylalanine tert-Butyl Ester Hydrochloride Salt
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of D-Phenylalanine tert-butyl ester hydrochloride. This compound is a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.
The strategic use of a tert-butyl ester to protect the carboxylic acid functionality of D-phenylalanine offers significant advantages. The bulky tert-butyl group provides steric hindrance, rendering the ester stable under a wide array of reaction conditions, including those involving nucleophiles and bases.[1] This stability is crucial for multi-step syntheses where other parts of the molecule must be modified without affecting the carboxylic acid.[2] Furthermore, the tert-butyl ester can be selectively and cleanly removed under mild acidic conditions, a process driven by the formation of a stable tertiary carbocation.[1] The final conversion to a hydrochloride salt enhances the compound's stability, crystallinity, and ease of handling, making it an ideal intermediate for further synthetic transformations.[3]
This guide details a reliable laboratory-scale protocol, explains the chemical principles behind the procedure, and provides expected analytical data for product validation.
Reaction Scheme and Principle
The synthesis is achieved via a Fischer-Speier esterification of D-Phenylalanine with tert-butanol. Thionyl chloride (SOCl₂) is employed in this protocol not as a traditional acid chloride forming reagent, but as a convenient in-situ source of anhydrous hydrochloric acid (HCl) gas upon reaction with the alcohol, which catalyzes the esterification. It also acts as a powerful dehydrating agent, consuming the water produced during the reaction and driving the equilibrium towards the ester product.
Overall Reaction:
Mechanism Insight:
-
Catalyst Generation: Thionyl chloride reacts with a small amount of tert-butanol to generate HCl and sulfur dioxide gas.
-
Protonation: The generated HCl protonates the carbonyl oxygen of D-phenylalanine, activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: The lone pair on the oxygen of tert-butanol attacks the activated carbonyl carbon.
-
Proton Transfer & Elimination: A series of proton transfers occurs, leading to the elimination of a water molecule.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the catalyst and yields the D-Phenylalanine tert-butyl ester.
-
Salt Formation: The final product is isolated as its hydrochloride salt from the acidic medium.
Detailed Experimental Protocol
This protocol outlines the synthesis of D-Phenylalanine tert-butyl ester hydrochloride from D-Phenylalanine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| D-Phenylalanine | ≥99% | Sigma-Aldrich | 673-06-3 | Ensure it is completely dry. |
| tert-Butanol | Anhydrous, ≥99.5% | Fisher Scientific | 75-65-0 | Use from a freshly opened bottle or dried over molecular sieves. |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics | 7719-09-7 | Extremely hazardous. Handle only in a chemical fume hood. |
| Diethyl Ether | Anhydrous | J.T.Baker | 60-29-7 | For workup and recrystallization. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | 144-55-8 | Aqueous solution for neutralization. |
| Brine (Saturated NaCl) | ACS Grade | VWR | 7647-14-5 | Aqueous solution for washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | 7487-88-9 | For drying the organic phase. |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Addition funnel (60 mL)
-
Ice-water bath
-
Heating mantle with a stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add D-Phenylalanine (8.26 g, 50 mmol).
-
Add tert-butanol (100 mL, approx. 1.06 mol). The D-phenylalanine will not fully dissolve at this stage.
-
Fit the flask with a reflux condenser topped with a drying tube. Place the entire setup in an ice-water bath on a magnetic stirrer.
-
-
Addition of Thionyl Chloride:
-
Measure thionyl chloride (5.5 mL, 75 mmol) into an addition funnel.
-
CAUTION: This step must be performed in a well-ventilated chemical fume hood. The addition is highly exothermic and releases HCl and SO₂ gases.[4][5]
-
Add the thionyl chloride dropwise to the stirred suspension over 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. The solids will gradually dissolve as the hydrochloride salt of the amino acid is formed.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.
-
Continue stirring at reflux for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation of the Free Base:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess tert-butanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
To the resulting viscous oil, add 100 mL of diethyl ether and 100 mL of cold water.
-
Transfer the mixture to a separatory funnel. Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9 (test with pH paper). Effervescence will occur.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the D-Phenylalanine tert-butyl ester as a free base (typically an oil).
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base oil in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice-water bath.
-
Prepare a solution of HCl in ether by bubbling anhydrous HCl gas through cold, dry ether, or use a commercially available solution.
-
Slowly add the ethereal HCl solution to the stirred solution of the free base until no further precipitation is observed.[6]
-
Stir the resulting white suspension in the ice bath for an additional 30 minutes.
-
-
Purification:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.
-
Dry the product under high vacuum to a constant weight. The final product is D-Phenylalanine tert-butyl ester hydrochloride, typically obtained as a white to off-white crystalline solid.
-
Characterization and Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₃H₂₀ClNO₂[7] |
| Molecular Weight | 257.76 g/mol |
| Melting Point | Approx. 240 °C (decomposes)[8] |
| Solubility | Soluble in water[7][9] |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.65 (br s, 3H, -NH₃⁺)
-
δ 7.40-7.25 (m, 5H, Ar-H)
-
δ 4.20 (t, J = 7.2 Hz, 1H, α-CH)
-
δ 3.20 (dd, J = 14.0, 7.0 Hz, 1H, β-CH₂)
-
δ 3.05 (dd, J = 14.0, 7.4 Hz, 1H, β-CH₂)
-
δ 1.35 (s, 9H, -C(CH₃)₃) (Note: Chemical shifts are approximate and can vary based on solvent and concentration.)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
FT-IR (KBr, cm⁻¹):
-
~3000-2800 (br, -NH₃⁺ stretch)
-
~1740 (s, C=O ester stretch)
-
~1500, 1450 (m, C=C aromatic ring stretch)
-
~1150 (s, C-O ester stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z [M+H]⁺ = 222.15 (Calculated for C₁₃H₂₀NO₂⁺)
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of D-Phenylalanine tert-butyl ester hydrochloride.
Safety Precautions and Handling
-
Thionyl Chloride (SOCl₂): Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[11] It can cause severe burns to the skin, eyes, and respiratory tract.[4][12]
-
Handling: Always handle thionyl chloride in a properly functioning chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[5][13]
-
Spills: Neutralize small spills with sodium bicarbonate or a 50/50 mixture of soda ash and slaked lime. For larger spills, evacuate the area and contact emergency services.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] For eye contact, use an eyewash station immediately for 15 minutes and seek urgent medical attention. If inhaled, move to fresh air and seek medical attention.[4]
-
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.
-
General: Standard laboratory safety practices should be followed, including wearing safety glasses, a lab coat, and appropriate gloves throughout the procedure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure reagents are anhydrous, especially tert-butanol. - Extend the reflux time and monitor by TLC. |
| Loss of product during workup. | - Ensure pH is basic (~8-9) before extraction to have the free amine. - Perform multiple extractions with the organic solvent. | |
| Product is an oil or gummy solid, not a crystalline powder | Product is impure. | - Ensure the free base is fully converted to the hydrochloride salt. Add more ethereal HCl. - Recrystallize the final product from a suitable solvent system (e.g., ethanol/ether). |
| Product is wet. | - Wash the final product thoroughly with cold, anhydrous ether. - Dry the product under high vacuum for an extended period. | |
| Reaction turns dark brown/black | Decomposition due to excessive heat. | - Add thionyl chloride at a lower temperature (0-5 °C). - Ensure the reflux temperature is not too high. Use a temperature-controlled heating mantle. |
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Application Notes & Protocols: Strategic Functionalization of D-Phenylalanine 1,1-dimethylethyl ester for Advanced Drug Delivery Systems
Abstract
D-Phenylalanine and its derivatives are increasingly pivotal in the design of sophisticated drug delivery systems. The incorporation of D-amino acids, such as D-Phenylalanine, can significantly enhance the biostability of peptide-based therapeutics by reducing their susceptibility to enzymatic degradation.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of D-Phenylalanine 1,1-dimethylethyl ester. We will delve into the core principles and detailed protocols for modifying this versatile building block at its N-terminus, C-terminus, and side-chain, thereby enabling the creation of tailored drug conjugates with improved pharmacokinetic profiles and targeted delivery capabilities.
Introduction: The Rationale for D-Phenylalanine 1,1-dimethylethyl ester in Drug Delivery
The pursuit of targeted and effective drug delivery has led to the exploration of innovative molecular scaffolds. Amino acids, as the fundamental units of proteins, offer a biocompatible and versatile platform for drug conjugation.[] D-Phenylalanine, in particular, presents a compelling case for its use in drug delivery design. The inherent resistance of D-amino acids to proteolysis significantly extends the in-vivo half-life of peptide-based drugs, a critical factor in maintaining therapeutic concentrations.[1][2]
The 1,1-dimethylethyl ester (tert-butyl ester) functionality serves as a convenient protecting group for the carboxylic acid, preventing its participation in unintended side reactions during N-terminal modifications. This protection is readily removed under acidic conditions, a common final step in peptide synthesis.[5] This strategic combination of a D-amino acid for stability and a tert-butyl ester for synthetic versatility makes D-Phenylalanine 1,1-dimethylethyl ester an ideal starting point for the construction of advanced drug delivery constructs.
This guide will provide detailed methodologies for three primary avenues of functionalization:
-
N-Terminal Modification: For the attachment of drugs, targeting ligands, or solubility enhancers.
-
C-Terminal Modification: To enable conjugation following deprotection of the tert-butyl ester.
-
Side-Chain Engineering: For more complex modifications that can influence conformation and receptor binding.[6]
Core Functionalization Strategies & Methodologies
The functionalization of D-Phenylalanine 1,1-dimethylethyl ester primarily revolves around standard peptide coupling chemistries. The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, particularly racemization.
N-Terminal Functionalization: Amide Bond Formation
The free amine at the N-terminus is the most common site for modification. This is typically achieved by forming a stable amide bond with a carboxylic acid-containing molecule (e.g., a drug, a linker, or a targeting moiety).[7]
Caption: Workflow for N-Terminal Functionalization.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking system that activates carboxyl groups for reaction with primary amines.[8]
Materials:
-
D-Phenylalanine 1,1-dimethylethyl ester hydrochloride
-
Carboxylic acid-containing molecule (Drug-COOH)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) and stir for 15-30 minutes. The formation of the NHS-ester can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Addition: In a separate flask, dissolve D-Phenylalanine 1,1-dimethylethyl ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (1.5 eq) to neutralize the hydrochloride salt.
-
Coupling: Add the neutralized D-Phenylalanine ester solution to the activated Drug-COOH solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-terminally functionalized product.
Rationale: The use of NHS to form an active ester intermediate enhances the efficiency and selectivity of the coupling reaction, minimizing side reactions compared to using EDC alone.[8] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino acid ester without competing in the coupling reaction.
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent that rapidly forms an active ester.[9]
Materials:
-
D-Phenylalanine 1,1-dimethylethyl ester hydrochloride
-
Carboxylic acid-containing molecule (Drug-COOH)
-
HBTU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Pre-activation: In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1.0 eq), HBTU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir at room temperature for 10-15 minutes.
-
Addition: Add a solution of D-Phenylalanine 1,1-dimethylethyl ester hydrochloride (1.2 eq) and DIPEA (1.5 eq) in anhydrous DMF to the pre-activated mixture.
-
Coupling: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Alternatively, if the product is soluble, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
-
Purification: Dry the crude product under vacuum and purify by column chromatography as described in Protocol 1.
Rationale: HBTU is known for its rapid reaction times and high coupling efficiency, often leading to higher yields and purities compared to carbodiimide-based methods.[9] It is particularly useful for sterically hindered amino acids.
| Parameter | EDC/NHS Coupling | HBTU Coupling |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 60-85% | 75-95% |
| Byproducts | Urea derivatives | Tetramethylurea |
| Cost | Lower | Higher |
| Suitability | General purpose | Sterically hindered couplings |
C-Terminal Modification: Post-Deprotection Conjugation
The tert-butyl ester at the C-terminus can be deprotected under acidic conditions to reveal a free carboxylic acid, which can then be coupled to an amine-containing molecule.
Caption: Workflow for C-Terminal Functionalization.
Materials:
-
N-terminally protected D-Phenylalanine 1,1-dimethylethyl ester
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing molecule (Drug-NH2)
-
Coupling reagents (as in Protocol 1 or 2)
Procedure:
-
Deprotection: Dissolve the N-protected D-Phenylalanine 1,1-dimethylethyl ester in a solution of 25-50% TFA in DCM. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Removal of TFA: Co-evaporate the reaction mixture with toluene (3x) under reduced pressure to remove excess TFA.
-
Coupling: Without further purification, use the resulting N-protected D-Phenylalanine in a standard coupling reaction with the desired amine-containing molecule, following either Protocol 1 or 2.
Rationale: TFA is a strong acid that efficiently cleaves the tert-butyl ester while leaving many common N-terminal protecting groups (e.g., Boc, Fmoc) and side-chain protecting groups intact, allowing for selective C-terminal modification.[10]
Characterization of Functionalized Products
Thorough characterization is essential to confirm the identity and purity of the synthesized conjugates.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bond formation. | Appearance of new signals corresponding to the attached moiety and shifts in the signals of the D-Phenylalanine backbone. |
| Mass Spectrometry (e.g., ESI-MS, HRMS) | Determination of molecular weight and confirmation of product identity. | Observation of the molecular ion peak corresponding to the calculated mass of the conjugate.[11] |
| FTIR Spectroscopy | Identification of functional groups. | Appearance of characteristic amide bond stretches (approx. 1650 cm⁻¹). |
| HPLC | Assessment of purity. | A single major peak in the chromatogram indicates high purity. |
Conclusion and Future Perspectives
The strategic functionalization of D-Phenylalanine 1,1-dimethylethyl ester provides a robust platform for the development of next-generation drug delivery systems. The protocols outlined in this application note offer reliable methods for N-terminal and C-terminal modifications, enabling the conjugation of a wide array of therapeutic and targeting agents. The inherent stability of the D-amino acid backbone, combined with the synthetic flexibility of the ester protecting group, allows for the creation of sophisticated bioconjugates with enhanced therapeutic potential.[3] Future work in this area will likely focus on the development of more complex, multi-functional constructs and the exploration of novel side-chain modifications to further refine the pharmacokinetic and pharmacodynamic properties of these promising drug carriers.
References
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BOC Sciences. (n.d.). Amino Acid Conjugation Chemistry.
- Chen, L., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences.
- Creative Peptides. (n.d.). C-terminal Modification.
- Guida, F., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules.
- Luo, C., et al. (2024). Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. Journal of Materials Chemistry B.
- Ma, Y., et al. (2019). Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation. Molecules.
- MDPI. (2021). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results.
- Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences.
- Vector Labs. (2024). It Takes Two To Tango, Part 1: Bioconjugation.
- Yan, L., et al. (2010). Synthesis, characterization and biodegradation of functionalized amino acid-based poly(ester amide)s. Biomaterials.
- ACS Publications. (2014). Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. Inorganic Chemistry.
- ResearchGate. (2015). Methods and protocols of modern solid phase peptide synthesis.
- PubMed. (1995). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor.
- aapptec, LLC. (n.d.). Synthesis Notes.
Sources
- 1. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04481A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Preventing Racemization of D-Phenylalanine tert-butyl Ester
[1]
Document ID: TG-DPHE-001 Department: Peptide Synthesis & Process Chemistry Subject: Troubleshooting Optical Purity Loss in D-Phe-OtBu Couplings
Executive Summary & Diagnostic Logic
The Challenge:
D-Phenylalanine tert-butyl ester (H-D-Phe-OtBu) is a critical, high-value building block.[1] However, the phenyl ring's electron-withdrawing nature increases the acidity of the
The Core Directive: Optical purity is maintained not by "luck," but by controlling the basicity of the reaction environment . The most common failure mode is the use of excessively strong bases (like TEA or DIEA) to neutralize the hydrochloride salt of the ester.
Diagnostic Flowchart
Before proceeding, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of optical purity loss.
The Knowledge Base: Mechanisms of Failure
To prevent racemization, you must understand the invisible chemical war occurring in your flask.
A. Direct Enolization (The "Base" Problem)
When H-D-Phe-OtBu is used as a nucleophile, it is often supplied as a hydrochloride salt (HCl).[1] You must add a base to free the amine.
-
The Trap: If you use a strong tertiary amine (like Triethylamine or DIEA) in excess, or if the reaction is slow, the base can abstract the
-proton of the ester. -
Why D-Phe? The phenyl ring stabilizes the resulting carbanion (enolate) via resonance/induction, lowering the pKa of the
-proton compared to other amino acids (like Ala or Leu). -
The Result: The chiral center flattens (
), and reprotonation occurs randomly, yielding a DL-mix.
B. The Oxazolone Pathway (The "Activation" Problem)
If you are activating a fragment ending in D-Phe (e.g., Fmoc-Xaa-D-Phe-OH + H-Yyy-OtBu), racemization is almost guaranteed without specific suppressors.[1] The activated carboxyl oxygen attacks the backbone amide, forming a 5-membered oxazolone ring. This ring is highly prone to epimerization.
Technical Support FAQs
Q1: I am using DIEA (Diisopropylethylamine) to neutralize H-D-Phe-OtBu.HCl. Is this safe? A: Proceed with extreme caution. While DIEA is standard for many couplings, it is risky for D-Phe esters.[1]
-
Risk: DIEA (pKa ~10.5) is strong enough to cause slow enolization of the D-Phe ester, especially in polar solvents like DMF.
-
Solution: Switch to 2,4,6-Trimethylpyridine (TMP / sym-Collidine) .[1]
-
Why? Collidine is a weaker base (pKa ~7.4). It is strong enough to neutralize the HCl salt (freeing the amine) but too weak to abstract the
-proton from the ester. This creates a "Goldilocks" zone of safety.
-
Q2: Which coupling reagent system is best to preserve chirality? A: The industry standard has shifted from HOBt/HATU to Oxyma Pure / DIC .
-
The Data: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a radical suppressor of racemization.[1] It creates an active ester that is reactive enough to couple quickly (beating the enolization clock) but less prone to oxazolone formation than HOBt esters.
-
Comparison:
Reagent System Racemization Risk Coupling Speed Safety Note DIC / Oxyma Pure Lowest High Non-explosive; Best for D-Phe HATU / DIEA High Very High Basic conditions promote enolization | HBTU / HOBt | Moderate | Moderate | HOBt is Class 1c explosive (transport issues) |[1][2]
Q3: My yield is low, and I see a "double deletion" impurity. Is this racemization? A: No, this is likely Diketopiperazine (DKP) formation .
-
The Mechanism: If D-Phe-OtBu is the C-terminal residue, and you deprotect the Fmoc group of the second amino acid (e.g., H-Xaa-D-Phe-OtBu), the free amine of Xaa can loop back and attack the OtBu ester.[1]
-
Result: The dipeptide cleaves itself off the resin/solution as a cyclic byproduct (DKP).[3] This mimics a "failed coupling" or yield loss.
-
Prevention: Avoid leaving the dipeptide in the free-base form. Proceed immediately to the next coupling or use bulky protecting groups (Trityl) if possible.
Standard Operating Procedure (SOP)
Protocol: Low-Racemization Coupling of H-D-Phe-OtBu
Reagents:
-
Carboxyl Component: Fmoc-AA-OH (1.0 equiv)
-
Amine Component: H-D-Phe-OtBu · HCl (1.0 equiv)
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.0 equiv)
-
Additive: Oxyma Pure (1.0 equiv)
-
Base: 2,4,6-Trimethylpyridine (Collidine) (1.0 equiv, strictly to neutralize HCl)
-
Solvent: DCM (Dichloromethane) or DMF (if solubility requires)
Workflow:
-
Pre-Activation (The "Cold Start"):
-
Preparation of D-Phe-OtBu:
-
In a separate vial, dissolve H-D-Phe-OtBu · HCl in minimal solvent.
-
Add Collidine (1.0 equiv) .[6] Do not use excess.
-
Note: If using the free base of D-Phe-OtBu, omit the Collidine entirely.
-
-
Coupling:
-
Add the D-Phe solution to the pre-activated acid mixture at 0°C.
-
Allow to warm to room temperature naturally.
-
Monitor via HPLC/TLC. Stop immediately upon completion (usually <1 hour).
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 1M KHSO₄ (Acidic wash removes bases immediately, stopping enolization).
-
Wash with Brine/NaHCO₃. Dry and concentrate.
-
Visualizing the Racemization Pathway
Understanding the enemy is the first step to defeating it. The diagram below illustrates the competition between the desired coupling and the undesired racemization.
Figure 2: The Kinetic Competition. The goal is to make the "Fast Coupling" arrow faster than the "Proton Abstraction" arrow.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal. Link
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization in Peptide Synthesis." Journal of Organic Chemistry. Link
-
Steinauer, R., et al. (1989). "Racemization of Amino Acid Esters: Mechanisms and Prevention." Bachem Technical Notes. Link
-
Albericio, F., et al. (2018). "Peptide Synthesis: Chemical Methods and Strategies." Comprehensive Organic Synthesis. Link
troubleshooting solubility issues with H-D-Phe-OtBu in water
<
Welcome to the technical support guide for H-D-Phe-OtBu (D-Phenylalanine tert-butyl ester). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. The following question-and-answer guide provides in-depth explanations, validated protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my H-D-Phe-OtBu not dissolving in neutral water?
A1: The insolubility of H-D-Phe-OtBu in neutral water is a direct consequence of its chemical structure.
Unlike a free amino acid, which can exist as a soluble zwitterion at neutral pH, H-D-Phe-OtBu has its carboxylic acid group masked by a bulky, nonpolar tert-butyl (tBu) ester. This modification introduces two key solubility challenges:
-
Prevention of Zwitterion Formation: The protected carboxyl group cannot be deprotonated to form a carboxylate anion (COO-). Consequently, the molecule cannot form a zwitterion, which is crucial for the aqueous solubility of free amino acids.[1]
-
Increased Hydrophobicity: The presence of the nonpolar phenyl ring and the large tert-butyl group makes the molecule predominantly hydrophobic, or "water-fearing."[2] These groups prefer to associate with each other rather than with polar water molecules, leading to poor solvation and precipitation.
Essentially, the molecule behaves more like a greasy organic compound than a soluble amino acid in neutral aqueous solutions.
Q2: What is the primary method to dissolve H-D-Phe-OtBu in an aqueous solution?
A2: The most effective and common method is pH adjustment.
The key to solubilizing H-D-Phe-OtBu is to protonate its free primary amine group (-NH₂). By lowering the pH of the solution with a suitable acid, the amine group accepts a proton to become a positively charged ammonium salt (-NH₃⁺). This charged group dramatically increases the molecule's polarity and its ability to interact favorably with water, leading to dissolution.
The pKa of the α-amino group in amino acids is typically in the range of 9-10.[3][4] To ensure complete protonation and solubilization, the pH of the solution should be at least 2 pH units below the pKa of the amine. Therefore, a target pH between 2 and 4 is recommended.
This protocol describes the preparation of a 10 mg/mL stock solution. Adjust volumes as needed for your desired concentration.
Materials:
-
H-D-Phe-OtBu powder
-
High-purity water (e.g., Milli-Q® or WFI)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter or pH indicator strips
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of H-D-Phe-OtBu powder. For a 1 mL stock at 10 mg/mL, weigh 10 mg.
-
Initial Suspension: Add the powder to a vial containing approximately 80% of the final desired volume of water (e.g., 0.8 mL for a 1 mL final volume). The powder will not dissolve and will form a cloudy suspension.
-
Acidification: While stirring or vortexing, add the 0.1 M HCl solution dropwise.
-
Monitor pH & Dissolution: Pause after every few drops to check the pH. Continue adding acid until the solution clarifies completely. The target pH for full dissolution is typically between 2.0 and 4.0.
-
Final Volume Adjustment: Once the solid is fully dissolved, add water to reach the final desired volume (e.g., bring the total volume to 1.0 mL).
-
Verification & Storage: Confirm the final pH. The solution can be sterile-filtered through a 0.22 µm filter if required for cell culture or other sensitive applications. Store as recommended by the manufacturer, typically at -20°C.
Q3: How critical is the pH, and are there risks associated with using acid?
A3: The pH is critical for both solubility and stability. The primary risk is the acid-catalyzed hydrolysis of the tert-butyl ester protecting group.
The tert-butyl ester is designed to be stable under basic and neutral conditions but is labile (removable) under strongly acidic conditions.[5][6][7] This is the very chemistry used to deprotect it during peptide synthesis, often with strong acids like neat trifluoroacetic acid (TFA).[8][9]
While the dilute acidic conditions used for dissolution (pH 2-4) are much milder than those used for deprotection, prolonged exposure or heating can still lead to gradual hydrolysis of the ester back to the D-phenylalanine carboxylic acid.
| pH Range | Expected Solubility | Risk of t-Butyl Ester Hydrolysis | Recommendation |
| > 7.0 | Very Poor | Negligible | Not suitable for creating aqueous stock solutions. |
| 4.0 - 7.0 | Poor to Insoluble | Very Low | Insufficient protonation for effective dissolution. |
| 2.0 - 4.0 | Good | Low to Moderate | Optimal Range. Balances high solubility with acceptable stability for stock preparation and short-term storage.[10][11][12] |
| < 2.0 | Excellent | High | Increased risk of significant degradation. Avoid unless absolutely necessary for a brief period.[10] |
To mitigate this risk:
-
Use the mildest effective acid: Start with acids like citric acid before moving to stronger mineral acids like HCl.[11]
-
Work at low temperatures: Prepare solutions on ice to slow the rate of potential hydrolysis.[11]
-
Prepare fresh solutions: For best results, prepare the stock solution fresh for each experiment or use within a short timeframe if stored.
Caption: Relationship between pH, solubility, and stability of H-D-Phe-OtBu.
Q4: I've tried pH adjustment, but it's still not working. What's next?
A4: If pH adjustment alone is insufficient, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for H-D-Phe-OtBu solubility issues.
-
Verify Purity: First, check the Certificate of Analysis (CoA) for your lot of H-D-Phe-OtBu. Ensure it is the correct compound and meets purity specifications. Impurities can sometimes hinder dissolution. The compound is often supplied as a hydrochloride salt (HCl salt), which should be more readily soluble than the free base.[13][14]
-
Refine Your Technique: Use a calibrated pH meter for accurate measurements. Prepare the solution on ice to minimize degradation. Ensure the final pH of the solution is definitively within the 2-4 range.
-
Apply Gentle Energy: Sonication in a water bath or gentle warming (do not exceed 40°C) can help overcome the activation energy of dissolution for stubborn particles.
-
Use an Organic Co-solvent: If an entirely aqueous solution is not mandatory, using a water-miscible organic co-solvent is a highly effective alternative.
Q5: Which organic co-solvents are recommended, and how should I use them?
A5: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective co-solvents for protected amino acids. [15]
These solvents are highly polar and can effectively solvate H-D-Phe-OtBu. The standard method is to prepare a highly concentrated stock solution in the organic solvent and then dilute it into your aqueous experimental buffer.
-
Prepare Concentrated Stock: Dissolve H-D-Phe-OtBu in 100% DMSO or DMF to a high concentration (e.g., 50-100 mg/mL). The compound should dissolve readily at room temperature with gentle vortexing.
-
Dilute into Aqueous Buffer: Perform a stepwise dilution of the organic stock into your final aqueous buffer (e.g., PBS, cell culture media). It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around. This prevents the compound from "crashing out" or precipitating.
-
Mind the Final Concentration: Be mindful of the final percentage of the organic solvent in your experiment. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated for your specific system as organic solvents can have biological effects.
| Co-Solvent | Pros | Cons |
| DMSO | Excellent solvating power; widely used in biology. | Can be toxic to some cell lines at >1%; can interfere with some assays. |
| DMF | Strong solvating power. | Higher toxicity than DMSO; less common in biological applications. |
| Ethanol/Isopropanol | Less toxic options. | Lower solvating power for this compound compared to DMSO/DMF. |
References
-
Environmental Toxicology and Chemistry. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Oxford Academic. [Link]
-
Reddit. (n.d.). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. [Link]
-
ACS Green Chemistry Institute. (n.d.). Acids. Wordpress. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Synlett. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. [Link]
-
Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. [Link]
-
University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
ResearchGate. (n.d.). The pKa values for the amine groups, carboxyl groups, and side chains.... [Link]
-
ResearchGate. (2021). How to dissolve amino acids powder (what to dissolve) for cell culture and in vivo experiments?. [Link]
-
pKa chart. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]
-
National Center for Biotechnology Information. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Link]
-
ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]
-
The Royal Society of Chemistry. (2006). Experimental Procedures. [Link]
-
Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. [Link]
-
PNAS. (2025). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. [Link]
-
Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. [Link]
-
National Center for Biotechnology Information. (n.d.). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. PubMed. [Link]
Sources
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- 2. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
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- 9. peptide.com [peptide.com]
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- 13. peptide.com [peptide.com]
- 14. D-Phenylalanine tert-butyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 15. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of D-Phenylalanine tert-Butyl Ester
[1]
Topic: Purification & Troubleshooting for D-Phenylalanine tert-butyl ester (Crude) Ticket ID: #DPHE-TBU-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
The purification of D-Phenylalanine tert-butyl ester (H-D-Phe-OtBu) requires a distinct strategy compared to methyl or ethyl esters due to the acid-lability of the tert-butyl group.[1] While the bulky tert-butyl group provides excellent resistance to nucleophilic attack, it is highly susceptible to acid-catalyzed hydrolysis, which reverts the molecule to the parent amino acid (D-Phenylalanine) and isobutylene.[1][2]
This guide provides a self-validating workflow to isolate the product from the crude reaction mixture (typically containing unreacted D-Phe, acid catalyst residues, and side products).[1][2] We prioritize the isolation of the Hydrochloride Salt (HCl) form, as the free base is prone to degradation and racemization upon long-term storage.[1]
Part 1: The "Golden Path" Purification Protocol
This workflow assumes a standard synthesis via isobutylene/H₂SO₄ or tert-butyl acetate/HClO₄.[1]
Phase A: Workup & Extraction (Isolation of Free Base)[2]
Objective: Remove unreacted D-Phenylalanine (zwitterion) and acid catalyst without cleaving the ester.[1]
| Parameter | Specification | Scientific Rationale |
| Target pH | 8.0 – 9.0 | Sufficient to deprotonate the amine ( |
| Temperature | 0°C – 5°C | Cold conditions suppress ester hydrolysis during the aqueous contact phase. |
| Solvent | EtOAc or DCM | High solubility for the ester; near-zero solubility for the unreacted zwitterionic amino acid. |
Step-by-Step:
-
Quench: Cool the crude reaction mixture to 0°C.
-
Basify: Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate) or 10% Na₂CO₃ . Monitor pH until it reaches ~8.[2]5. Caution: CO₂ evolution will be vigorous.[2]
-
Partition: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).[2][3]
-
Critical Wash: Wash the combined organic layers with water (2x) followed by brine (1x).[2]
-
Why? The unreacted D-Phenylalanine is water-soluble.[1] These washes physically remove the starting material impurity.
-
-
Dry: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo (bath < 35°C) to obtain the Free Base (Oil) .
Phase B: Salt Formation & Crystallization[1][2]
Objective: Convert the unstable oil into a robust crystalline solid (HCl salt).
-
Dissolution: Dissolve the crude oil in a minimum volume of dry Diethyl Ether (Et₂O) or Dioxane .
-
Acidification: Cool to 0°C. Add anhydrous HCl (e.g., 1M-2M HCl in Ether/Dioxane) dropwise.
-
Filtration: Collect the white precipitate via vacuum filtration under inert gas (N₂).
-
Recrystallization (If needed):
-
Solvent System: Dissolve in minimum hot Methanol or Ethanol ; add Diethyl Ether or Hexane until turbid (Antisolvent method) [2].[2]
-
Cooling: Allow to cool slowly to RT, then 4°C.
-
Part 2: Troubleshooting & Diagnostics
Workflow Visualization
Caption: Figure 1. Logical flow for the isolation of D-Phe-OtBu. The critical divergence occurs at the extraction phase where unreacted starting material is rejected.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Product Missing | Acid Hydrolysis. The tert-butyl group fell off during workup.[1] | Ensure the workup pH is strictly > 7.5 before extraction. Avoid heating the acidic crude mixture. |
| Product is a "Gummy" Solid | Residual Solvent or Excess Acid. | The HCl salt is hygroscopic. Dry under high vacuum (0.1 mbar) for 24h. If using Ether for precipitation, ensure it is peroxide-free and dry.[1][2] |
| TLC Shows "Streaking" | Amine Interaction with Silica. | If purifying the free base by column chromatography, add 1% Triethylamine (TEA) to the eluent (e.g., 1% TEA in EtOAc/Hexane) to deactivate silica acidic sites.[2] |
| NMR shows D-Phenylalanine | Incomplete Extraction. | The starting amino acid was not fully washed out.[1] Repeat the organic layer wash with water.[4] D-Phe is highly water-soluble; the ester is not.[1] |
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I purify the free base by distillation? A: It is risky. Amino acid esters are thermally unstable and can cyclize to diketopiperazines or racemize at high temperatures.[1] If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) at the lowest possible temperature, but conversion to the HCl salt is the recommended purification method [3].[2]
Q2: My HCl salt is not precipitating from Ether. What now? A: This often happens if the solution is too dilute or contains residual EtOAc (which solubilizes the salt).
-
Evaporate the solvent completely to a foam.
-
Redissolve in a minimum amount of Methanol .
-
Slowly add Diethyl Ether or MTBE while stirring until a cloud point is reached.
-
Store at -20°C overnight.
Q3: Why use D-Phe-OtBu instead of D-Phe-OMe (Methyl Ester)? A: The tert-butyl ester offers orthogonal protection.[1] It is stable to base (saponification conditions) but cleaved by acid (TFA/HCl).[2] This allows you to hydrolyze a methyl ester or remove an Fmoc group on another part of a peptide chain without disturbing the C-terminal tert-butyl ester [4].[1]
Q4: How do I store the purified product? A: Store the HCl salt at -20°C in a desiccator. It is stable for months/years.[2] The free base should be used immediately or stored under Argon at -20°C, as it absorbs CO₂ from the air to form carbamates.[1]
References
-
Roeske, R. W. (1963).[2][5] "Preparation of t-Butyl Esters of Free Amino Acids". Journal of Organic Chemistry, 28(5), 1251–1253.[1][2]
-
Mettler Toledo.[2] "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo Technical Library.[2]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for ester stability).
-
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups".[1][3][7] Chemical Reviews, 109(6), 2455-2504.[1][2]
Sources
- 1. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: D-Phenylalanine tert-butyl ester Stability Guide
[1]
Topic: Stability & Hydrolysis Profile of D-Phenylalanine tert-butyl ester Target Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers[1]
Executive Summary: The "Acid Paradox"
The stability of D-Phenylalanine tert-butyl ester is defined by a critical duality:
-
Solid State (Storage): It is commercially supplied as the Hydrochloride (HCl) salt .[1] In this form, the molecule is protonated at the amine (
), rendering it highly stable for long-term storage. The presence of the chloride counterion does not catalyze hydrolysis in the absence of water/solvation. -
Solution State (Reactivity): The tert-butyl ester moiety is chemically designed to be acid-labile .[1] While stable to basic hydrolysis (saponification), it rapidly cleaves in the presence of strong acids (e.g., TFA, HCl/Dioxane) to yield the free carboxylic acid.
Key Takeaway: You can store it as an acid salt, but you cannot expose it to acidic solutions (especially non-aqueous strong acids) without risking deprotection.
Mechanism of Action: Why Acid Cleaves It
To troubleshoot stability issues, one must understand the cleavage mechanism. Unlike primary esters (Methyl/Ethyl) which undergo
Diagram 1: Acid-Catalyzed Cleavage Pathway
This diagram illustrates the specific pathway that leads to degradation (or intentional deprotection).[1]
Stability Data & Solvent Compatibility
The following table summarizes stability across common laboratory conditions.
| Condition | State | Stability Rating | Notes |
| Storage (4°C) | Solid (HCl Salt) | High | Stable for years if kept dry.[1] Hygroscopic. |
| Water (pH 7) | Solution | Moderate | Slow hydrolysis over days; faster if heated.[1] |
| Dilute HCl (0.1 M) | Aqueous Soln. | Moderate | Protonation of amine protects against racemization, but ester will slowly hydrolyze over time. |
| TFA / DCM (1:1) | Organic Soln.[1] | None | Rapid cleavage ( |
| HCl / Dioxane (4 M) | Organic Soln.[1] | None | Standard deprotection method.[3] |
| Basic (pH > 10) | Aqueous Soln.[1] | High | tert-Butyl esters are sterically resistant to base hydrolysis (saponification).[1] |
Troubleshooting Guide
Issue 1: "My product turned into a sticky gum/oil during storage."
Diagnosis: Hygroscopicity-Induced Hydrolysis. The HCl salt is hygroscopic.[1] If the container was not tightly sealed, moisture absorption occurred.
-
Mechanism: Water + HCl salt
Localized acidic aqueous environment Slow hydrolysis to D-Phenylalanine (free acid).[1] -
Solution: Check purity via HPLC. If hydrolysis is
, recrystallize from Ethanol/Ether. If high, discard. -
Prevention: Store under Argon/Nitrogen in a desiccator.
Issue 2: "I cannot remove the tert-butyl group (Reaction too slow)."
Diagnosis: Scavenger Absence or Solvent Effect.
-
Context: While usually fast, the reaction generates tert-butyl cations. In equilibrium, these can re-attach if not scavenged or eliminated as isobutylene.
-
Fix:
-
Ensure the system is open (to let isobutylene gas escape).[1]
-
Add a cation scavenger (e.g., triethylsilane or water) if using dilute acid.
-
Switch to TFA/DCM (1:1) or 4M HCl in Dioxane .
-
Issue 3: "I see unexpected side products during deprotection."
Diagnosis: Alkylation of the Phenyl Ring.
-
Mechanism: The generated tert-butyl cation is a strong electrophile.[1] It can attack the electron-rich aromatic ring of Phenylalanine (Friedel-Crafts alkylation) if not quenched.[1]
-
Fix: Add scavengers (e.g., 2.5% TIS or water) to the cleavage cocktail to quench the tert-butyl cation preferentially.
Experimental Protocols
Protocol A: Safe Storage & Handling
-
Receipt: Upon arrival, verify the seal.
-
Aliquot: Do not repeatedly freeze/thaw. Aliquot into single-use vials under inert gas.
-
Environment: Store at +2°C to +8°C .
Protocol B: Controlled Deprotection (Removal of Ester)
Use this when you WANT to degrade the ester to the acid.
-
Dissolution: Dissolve D-Phe-OtBu (1 mmol) in DCM (2 mL).
-
Acid Addition: Add Trifluoroacetic acid (TFA) (2 mL). Caution: Gas evolution (Isobutylene).[1]
-
Scavenger (Optional but Recommended): Add 50
L water or Triethylsilane.[1] -
Reaction: Stir at Room Temperature for 1-2 hours. Monitor by TLC (loss of starting material) or LCMS.[1][3]
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[1]
Diagram 2: Troubleshooting Workflow
Use this logic flow to resolve stability issues in real-time.
Frequently Asked Questions (FAQs)
Q1: Can I use D-Phe-OtBu in aqueous buffers for biological assays? A: Yes, but with caution. It is stable in neutral buffers (PBS, pH 7.4) for short durations (hours). Prepare fresh solutions immediately before use. Do not store aqueous stock solutions; freeze aliquots in DMSO instead.
Q2: Why is the HCl salt stable if HCl is an acid?
A: In the solid crystal lattice, the proton resides on the amine (
Q3: Is D-Phenylalanine tert-butyl ester sensitive to light? A: Generally, no.[1] The primary degradation pathway is moisture-induced hydrolysis.[1] However, standard good practice dictates storage in amber vials.
References
-
Fisher Scientific. (2024).[1] Safety Data Sheet: L-Phenylalanine tert-butyl ester hydrochloride. Retrieved from (Note: D- and L- enantiomers share identical physicochemical stability profiles).[1]
-
Marcantoni, E., et al. (2001).[4] Selective Deprotection of tert-Butyl Esters. Journal of Organic Chemistry. Retrieved from
-
Palladino, P., & Stetsenko, D. A. (2012).[2][5] New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. Retrieved from [1]
-
Chem-Impex International. (n.d.).[1] Product Specification: DL-Phenylalanine tert-butyl ester hydrochloride.[1][6][7][8][9] Retrieved from
Sources
- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. labfind.co.kr [labfind.co.kr]
- 7. DL-Phenylalanine t-butyl ester hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. D-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Overcoming Steric Hindrance in D-Phenylalanine tert-butyl Ester Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids, specifically focusing on the challenges associated with the coupling of D-Phenylalanine tert-butyl ester. Here, we will dissect the root causes of common issues and provide actionable, field-proven troubleshooting strategies and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
The Challenge: Understanding Steric Hindrance in D-Phenylalanine tert-butyl Ester Coupling
D-Phenylalanine, with its bulky benzyl side chain, already presents a degree of steric hindrance. The addition of a tert-butyl ester protecting group at the C-terminus significantly exacerbates this issue. This combination of bulky moieties creates a sterically crowded environment around the reactive centers, leading to several common experimental challenges:
-
Slow or Incomplete Coupling Reactions: The steric bulk impedes the approach of the nucleophilic amine to the activated carboxylic acid, drastically slowing down the reaction rate. This often results in incomplete reactions, leading to deletion sequences in the final peptide.[1]
-
Low Yields: Incomplete couplings directly translate to lower yields of the desired peptide.
-
Increased Risk of Racemization: The longer reaction times and forcing conditions often required to drive the coupling to completion can increase the risk of epimerization at the alpha-carbon of the D-phenylalanine, compromising the stereochemical purity of the final product.[2][3]
-
Side Reactions: The use of highly reactive coupling reagents to overcome steric hindrance can sometimes lead to unwanted side reactions, such as guanidinylation of the N-terminus when using uronium/aminium-based reagents.
This guide will provide a systematic approach to overcoming these challenges through the judicious selection of coupling reagents, optimization of reaction conditions, and implementation of robust analytical monitoring.
Troubleshooting Guide: From Failed Reactions to Successful Couplings
This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.
Q1: My standard coupling protocol with DIC/HOBt failed when trying to couple D-Phenylalanine tert-butyl ester. What is the first thing I should change?
A1: The primary reason for failure with standard carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) is their relatively low reactivity, which is often insufficient to overcome the significant steric hindrance of D-Phenylalanine tert-butyl ester.
Your first and most critical change should be to switch to a more potent coupling reagent. Modern peptide synthesis relies on highly efficient in-situ activating reagents, broadly categorized into two main classes:
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are known for their high reactivity and are often the first choice for difficult couplings.[4] HATU, in particular, is frequently cited for its effectiveness with sterically hindered amino acids.[5][6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings, forming highly reactive activated esters.[7]
Recommendation: For the initial troubleshooting, switching to HATU or COMU is a highly recommended starting point due to their proven efficacy in overcoming steric barriers.
Q2: I've switched to HATU, but my coupling is still sluggish, and I'm observing incomplete reactions. What are my next steps?
A2: While a potent coupling reagent is crucial, optimizing the reaction conditions is equally important, especially for challenging couplings. Here’s a systematic approach to further enhance your coupling efficiency:
-
Optimize the Base: The choice and amount of base can significantly impact the reaction.
-
Sterically Hindered Bases: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP) .[3][8] These bases are less likely to cause side reactions.
-
Stoichiometry: Ensure you are using the correct stoichiometry. For HATU-mediated couplings, typically 2-4 equivalents of base are used.[9]
-
-
Increase Reaction Time and Temperature:
-
Extended Coupling Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient. Consider extending the reaction to 4 hours, or even overnight.[9]
-
Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted peptide synthesis (MAPS) is particularly effective for difficult couplings as it can significantly accelerate reaction rates.
-
-
Perform a Double Coupling: If a single coupling is incomplete, a second coupling is a very effective strategy. After the initial coupling time, drain the reaction vessel and add a fresh solution of the activated D-Phenylalanine tert-butyl ester to the resin.[8]
-
Solvent Choice: The solvent plays a critical role in resin swelling and solvation of the peptide chain.
-
Standard Solvents: N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis (SPPS).
-
Alternative Solvents: For sequences prone to aggregation, consider using N-methyl-2-pyrrolidone (NMP) or a mixture of solvents like DMF/DCM. In some cases, the use of chaotropic salts can help disrupt aggregation.
-
Q3: I'm concerned about racemization of the D-Phenylalanine residue. How can I minimize this side reaction?
A3: Racemization is a valid concern, particularly with hindered amino acids that may require longer activation or coupling times. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate.[2][3] Here are key strategies to maintain the stereochemical integrity of your D-phenylalanine residue:
-
Choice of Coupling Reagent and Additive:
-
Oxyma-Based Reagents: COMU , which is based on OxymaPure®, is an excellent choice as it has been shown to suppress racemization effectively.[4][10][11]
-
Additives: When using carbodiimides or other coupling reagents, the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial.[3][11]
-
-
Base Selection: The basicity and steric bulk of the amine base play a significant role. Weaker, more sterically hindered bases like 2,4,6-collidine (TMP) are known to cause less racemization compared to stronger, less hindered bases like triethylamine (TEA).[3]
-
Minimize Pre-activation Time: The longer an amino acid is in its activated state before coupling, the higher the chance of racemization. Prepare the activated amino acid solution and add it to the resin-bound amine without unnecessary delay.[8]
-
Control the Temperature: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate. For many systems, room temperature is a good balance. If heating is necessary, monitor for epimerization carefully.[8]
In-Depth Experimental Protocols
The following protocols are provided as a robust starting point. It is recommended to optimize these conditions for your specific peptide sequence.
Protocol 1: HATU-Mediated Coupling of N-α-Fmoc-D-Phenylalanine tert-butyl Ester in SPPS
This protocol is designed for a standard solid-phase synthesis scenario.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-Fmoc-D-Phenylalanine
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve N-α-Fmoc-D-Phenylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed with a second coupling (see step 7).[1]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Double Coupling (if necessary): Repeat steps 2-4 with a fresh solution of activated N-α-Fmoc-D-Phenylalanine.
Protocol 2: COMU-Mediated Coupling for Reduced Racemization
This protocol is recommended when minimizing racemization is a primary concern.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-Fmoc-D-Phenylalanine
-
COMU
-
DIPEA or 2,4,6-collidine (TMP)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve N-α-Fmoc-D-Phenylalanine (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA or TMP (6 equivalents) and pre-activate for 1 minute.[4][10]
-
Coupling: Add the activated solution to the resin.
-
Reaction: Agitate for 1-2 hours at room temperature. For particularly difficult couplings, the time can be extended.[10]
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Data Presentation: Comparison of Coupling Reagents for Hindered Systems
While specific yield and purity data are highly sequence-dependent, the following table provides a general comparison of commonly used coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| DIC/HOBt | Moderate | Moderate | Cost-effective, but often insufficient for highly hindered couplings. |
| HBTU | High | Low to Moderate | A good workhorse reagent, but can be less effective than HATU for very difficult couplings. Can cause guanidinylation. |
| HATU | Very High | Low | Often considered the gold standard for difficult couplings. Higher cost. Can cause guanidinylation.[5][6] |
| COMU | Very High | Very Low | Excellent reactivity with suppressed racemization. Byproducts are water-soluble, which is advantageous for solution-phase synthesis.[4][10][11] |
| PyBOP | High | Low to Moderate | A robust phosphonium-based reagent. Byproducts can be less of an issue than with some uronium salts.[12] |
| PyBrOP | Extremely High | Higher | Used for the most challenging couplings, but the risk of racemization is more significant.[7] |
Visualizing the Workflow and Logic
Decision-Making Workflow for D-Phenylalanine tert-butyl Ester Coupling
Caption: Troubleshooting workflow for D-Phenylalanine tert-butyl ester coupling.
Mechanism of Racemization via Oxazolone Formation
Caption: Simplified mechanism of racemization during peptide coupling.
Frequently Asked Questions (FAQs)
-
Q: Can I use a pre-activated ester of D-Phenylalanine?
-
A: While possible, in-situ activation is generally preferred in modern peptide synthesis as it allows for the rapid formation of highly reactive species that can be immediately used in the coupling reaction. Pre-activated esters, such as pentafluorophenyl (Pfp) esters, can be effective but may be less reactive than the intermediates formed with uronium or phosphonium reagents.
-
-
Q: Is solution-phase coupling a better option for this hindered amino acid?
-
A: Both solid-phase and solution-phase synthesis have their merits. SPPS is often faster and allows for easier purification by filtration. However, for particularly challenging sequences, solution-phase synthesis can offer more flexibility in terms of solvent choice and concentration, which can sometimes be advantageous for overcoming solubility and aggregation issues.
-
-
Q: How does the tert-butyl ester protecting group affect the subsequent deprotection steps?
-
A: The tert-butyl ester is an acid-labile protecting group. It is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF). It will be cleaved during the final acidolytic cleavage from the resin, typically using a cocktail containing trifluoroacetic acid (TFA).
-
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). National Institutes of Health. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). National Institutes of Health. Retrieved from [Link]
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). The Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]
-
Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Coupling reaction sometimes works, sometimes doesn't. (2023). Reddit. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
7.4 Racemization Assays. (n.d.). Thieme. Retrieved from [Link]
-
Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. (n.d.). eScholarship. Retrieved from [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (n.d.). ResearchGate. Retrieved from [Link]
-
Stabilization Mechanisms of Hindered Amines. (n.d.). Pure and Applied Chemistry. Retrieved from [Link]
-
Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). PubMed. Retrieved from [Link]
-
Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. Retrieved from [Link]
-
Study on Selective Deprotection Process of Boc-Phenylalanine Tert-Butyl Ester. (2024). Journal of Liaoning Petrochemical University. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: H-D-Phe-OtBu Hydrochloride Purification
Topic: Recrystallization Techniques for H-D-Phe-OtBu Hydrochloride Content Type: Technical Support Center Guide
Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists working with D-Phenylalanine tert-butyl ester hydrochloride (H-D-Phe-OtBu·HCl) . It addresses the specific physicochemical challenges of purifying amino acid tert-butyl ester salts, providing robust protocols and troubleshooting strategies to ensure high enantiomeric purity and yield.
Core Recrystallization Protocol
Objective: Isolate high-purity H-D-Phe-OtBu·HCl as a white crystalline solid, removing unreacted D-Phenylalanine, hydrolysis byproducts (D-Phe-OH), and gummy oligomers.
The Solvent System
For hydrophobic amino acid ester salts like Phenylalanine, a Solvent/Anti-Solvent system is the industry standard.
| Role | Recommended Solvent | Why? |
| Solvent A (Good) | Methanol (MeOH) or Ethanol (EtOH) | The ionic HCl salt lattice breaks down effectively in polar protic solvents. |
| Solvent B (Anti-Solvent) | Diethyl Ether (Et₂O) or MTBE | The non-polar nature forces the salt out of solution while keeping lipophilic impurities dissolved. MTBE is safer and has a higher boiling point than Et₂O. |
| Alternative System | Isopropanol (IPA) / Hexane | Useful if the product is too soluble in MeOH/Ether. |
Step-by-Step Methodology
-
Dissolution:
-
Place the crude H-D-Phe-OtBu·HCl in a round-bottom flask.
-
Add the minimum amount of warm Methanol (approx. 40-50°C) required to just dissolve the solid.
-
Technical Note: Do not boil aggressively. The tert-butyl ester is acid-sensitive; prolonged boiling in acidic media (the salt itself is acidic) can induce cleavage to D-Phe-OH [1].
-
-
Clarification (Optional but Recommended):
-
If the solution is cloudy (insoluble D-Phe starting material) or colored, perform a hot filtration through a Celite pad or sintered glass funnel.
-
-
Precipitation Induction:
-
Crystallization:
-
Harvesting:
-
Filter the white crystals using vacuum filtration.
-
Wash the cake with cold Anti-Solvent (Et₂O/MTBE).
-
Dry under high vacuum over P₂O₅ or NaOH pellets to remove traces of acid and solvent.
-
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a gummy liquid) instead of crystallizing. How do I fix this?
Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, often due to high impurity levels or cooling the solution while it is still above the compound's melting point in the solvent mixture [2].[1][6][7][8]
Corrective Action:
-
Re-dissolve: Re-heat the mixture until the oil dissolves (add a small amount of Solvent A if necessary).
-
Seed It: Add a tiny crystal of pure H-D-Phe-OtBu·HCl (seed crystal) to the solution once it reaches room temperature.
-
Trituration: If the oil persists, decant the supernatant. Add fresh Anti-Solvent (e.g., Hexane or Ether) to the oil and scratch the side of the flask vigorously with a glass rod. This mechanical agitation often induces solidification.
-
Slow Down: Insulate the flask with a towel to slow the cooling rate.
Q2: The yield is very low. Is my compound decomposing?
Diagnosis: While tert-butyl esters are acid-labile, the HCl salt is generally stable if kept dry. Low yield is usually a solubility issue.[2]
Corrective Action:
-
Check Solubility: You may have used too much Solvent A (Methanol). The salt is highly soluble in MeOH.
-
Recovery: Rotovap the mother liquor to dryness to recover the remaining material. Attempt a second recrystallization using a less polar system (e.g., Isopropanol/Hexane).
-
Safety Check: Ensure your methanol was dry (anhydrous). Presence of water can hydrolyze the ester over time, forming D-Phenylalanine (which is insoluble in ether but also less soluble in alcohol than the ester).
Q3: How do I remove unreacted D-Phenylalanine (starting material)?
Diagnosis: D-Phe is a zwitterion and is significantly less soluble in organic solvents than the ester salt.
Corrective Action:
-
Filtration: During the initial dissolution step (Step 1), unreacted D-Phe will likely remain undissolved in the warm alcohol/ether mix. Filter this solid off before cooling.[3]
-
Basic Wash (Use Caution): Dissolve the crude in water, basify with cold NaHCO₃ (to free base), extract rapidly into EtOAc, and re-acidify with HCl/Dioxane. Warning: The free base of amino acid esters is unstable and can cyclize to diketopiperazines (DKP) or hydrolyze if left too long in water [3].
Visual Workflows
Figure 1: Recrystallization Logic Flow
Caption: Decision matrix for the purification of H-D-Phe-OtBu·HCl, highlighting critical checkpoints for impurity removal and oiling-out remediation.
Frequently Asked Questions (FAQs)
Q: Can I store H-D-Phe-OtBu·HCl on the shelf? A: Yes, but it is hygroscopic. Store it in a tightly sealed container, preferably in a desiccator or at -20°C for long-term storage. Moisture can lead to autocatalytic hydrolysis of the ester [4].
Q: Why does my product smell like isobutylene? A: A strong isobutylene odor indicates decomposition. The tert-butyl group is falling off, likely due to traces of strong acid or moisture. Re-purify immediately or discard if degradation is extensive.
Q: Can I use Ethyl Acetate instead of Ether? A: Yes, Ethyl Acetate/Hexane is a viable alternative system. However, amino acid ester salts are sometimes too soluble in Ethyl Acetate, leading to lower yields compared to Ether/MTBE systems.
References
-
BenchChem. (2025).[1] Glycine tert-butyl ester hydrochloride Properties and Stability. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. Retrieved from
-
Sigma-Aldrich. (2024). DL-Phenylalanine t-butyl ester hydrochloride Product Information. Retrieved from
-
MedChemExpress. (2024). H-D-Phe-OtBu.HCl Handling and Storage. Retrieved from
Sources
Validation & Comparative
1H NMR spectrum analysis of D-Phenylalanine 1,1-dimethylethyl ester
A Comparative Technical Guide for Drug Development
Part 1: Executive Summary & Structural Rationale
In the high-stakes landscape of peptide therapeutics and peptidomimetic drug design, D-Phenylalanine 1,1-dimethylethyl ester (commonly referred to as D-Phe-OtBu ) serves as a critical chiral building block. Unlike its methyl or ethyl counterparts, the tert-butyl (t-Bu) ester provides unique orthogonal protection , allowing for the selective deprotection of N-terminal groups (e.g., Fmoc, Cbz) using bases or hydrogenolysis while the C-terminus remains intact.
This guide provides an in-depth spectroscopic analysis of D-Phe-OtBu, specifically focusing on its 1H NMR signature . We compare its stability and spectral characteristics against alternative esters (Methyl/Benzyl) to validate its selection in synthetic pathways where preventing racemization and ensuring chemoselectivity are paramount.
The Molecule at a Glance[1]
-
Systematic Name: D-Phenylalanine, 1,1-dimethylethyl ester
-
Common Name: D-Phenylalanine tert-butyl ester
-
Key Application: Solid-phase peptide synthesis (SPPS), prevention of diketopiperazine formation.
-
Stereochemistry Note: While this guide focuses on the D-enantiomer , the NMR spectral data (chemical shifts and coupling constants) in achiral solvents (CDCl₃, DMSO-d₆) are identical to the L-enantiomer.
Part 2: Comparative Analysis (Alternatives & Performance)
The choice between a tert-butyl ester and a methyl/benzyl ester is rarely arbitrary. It is a strategic decision based on reaction conditions and deprotection hierarchy.
Table 1: Performance Comparison of Amino Acid Esters
| Feature | D-Phe-OtBu (tert-Butyl) | D-Phe-OMe (Methyl) | D-Phe-OBn (Benzyl) |
| Acid Stability | Low (Cleaved by TFA, HCl/Dioxane) | High (Stable to TFA, HCl) | High (Stable to TFA) |
| Base Stability | High (Stable to piperidine, dilute NaOH) | Low (Saponifies easily) | Moderate (Saponifies) |
| Deprotection | Acidolysis (TFA/DCM) | Saponification (LiOH/H₂O) | Hydrogenolysis (H₂/Pd-C) |
| Steric Bulk | High (Protects against nucleophilic attack) | Low | Moderate |
| NMR Diagnostic | Singlet (9H) @ ~1.3–1.5 ppm | Singlet (3H) @ ~3.6–3.7 ppm | Multiplet (5H) @ ~7.3 ppm & Singlet (2H) @ ~5.1 ppm |
Expert Insight: The Orthogonality Advantage
In complex synthesis, D-Phe-OtBu is superior when the molecule contains base-sensitive moieties (e.g., certain glycosylations or lactams). Methyl esters require basic hydrolysis (LiOH) to remove, which can lead to epimerization of the alpha-carbon or unwanted side reactions. The tert-butyl group allows deprotection under acidic conditions (TFA), preserving the stereochemical integrity of the D-configuration.
Part 3: Detailed 1H NMR Analysis
The NMR spectrum of D-Phe-OtBu is distinct due to the massive integration of the tert-butyl group. Below is the analysis for the Hydrochloride Salt (HCl) form, which is the standard storage form for stability.
Spectrum Profile: D-Phe-OtBu · HCl
-
Solvent: DMSO-d₆ (Standard for salts due to solubility)
-
Frequency: 400 MHz / 500 MHz
Table 2: Chemical Shift Assignments (DMSO-d₆)
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Notes |
| 1 | Ammonium (NH₃⁺) | 8.40 – 8.60 | Broad Singlet | 3H | - | Exchangeable with D₂O; shift varies with concentration. |
| 2 | Aromatic (Ph) | 7.20 – 7.35 | Multiplet | 5H | - | Overlapping signals for ortho, meta, para protons. |
| 3 | Alpha-H (α-CH) | 4.10 – 4.25 | dd or t | 1H | J ≈ 6–8 Hz | Deshielded by the ammonium and ester groups. |
| 4 | Beta-H (β-CH₂) | 3.00 – 3.25 | Multiplet (ABX) | 2H | J₁ ≈ 14, J₂ ≈ 7 | Diastereotopic protons; often appear as two sets of dd. |
| 5 | tert-Butyl (t-Bu) | 1.30 – 1.40 | Singlet | 9H | - | The Diagnostic Peak. Sharp, intense singlet. |
Critical Note on Solvent Effects: If analyzing the Free Base in CDCl₃ , the Alpha-H will shift upfield to approximately 3.60–3.70 ppm , and the Amine protons will appear as a broad singlet around 1.5–2.0 ppm . The tert-butyl singlet typically appears slightly downfield in CDCl₃ (~1.45 ppm) compared to DMSO.
Impurity Identification (Troubleshooting)
Common impurities arise from incomplete synthesis or hydrolysis.
-
D-Phenylalanine (Free Acid): Loss of t-Bu signal; appearance of broad OH peak >10 ppm.
-
tert-Butanol (Hydrolysis Byproduct): Sharp singlet at 1.24 ppm (CDCl₃) or 1.11 ppm (DMSO-d₆).
-
Isobutylene (Trapped Gas): Rarely seen, but multiplets at 4.6 and 1.7 ppm.
Part 4: Visualization of Analysis Workflow
The following diagram outlines the logical decision process for validating the compound's identity and purity using NMR data.
Caption: Figure 1. NMR Decision Matrix for verifying D-Phenylalanine tert-butyl ester integrity.
Part 5: Experimental Protocol
Synthesis (Perchloric Acid Method)
This protocol is favored for its high yield and suppression of racemization compared to isobutylene gas methods.
Reagents:
-
D-Phenylalanine (1.0 equiv)
-
tert-Butyl Acetate (Solvent/Reagent, excess)[1]
-
Perchloric Acid (70%, 1.5 equiv) - Caution: Explosive hazard if dry.
Workflow:
-
Suspension: Suspend D-Phenylalanine in tert-butyl acetate (approx. 10 mL per gram of amino acid) in a round-bottom flask.
-
Catalysis: Add Perchloric acid dropwise at 0°C. The amino acid will dissolve as the salt forms.
-
Reaction: Stir at room temperature (20–25°C) for 18–24 hours. Monitor by TLC (System: BuOH/AcOH/H₂O).
-
Workup (Free Base):
-
Cool the mixture. Extract with 0.5 N HCl to remove unreacted amino acid.
-
Basify the aqueous layer with NaHCO₃ (saturated) to pH 9.
-
Extract immediately with Ethyl Acetate.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Salt Formation (Optional but recommended): Dissolve the oil in minimal dry ether and add HCl in Dioxane (4M). Filter the white precipitate.
NMR Sample Preparation
To ensure the spectra match the data in Table 2 :
-
Weigh 10–15 mg of the HCl salt.
-
Dissolve in 0.6 mL DMSO-d₆ .
-
Tip: If analyzing the free base, use CDCl₃ and add a trace of TMS as an internal standard (0.00 ppm).
Part 6: References
-
Vertex AI Search. (2025).[2] Synthesis of phenylalanine tert-butyl ester perchloric acid method. 1
-
Royal Society of Chemistry. (2025). 1H NMR spectrum D-Phenylalanine tert-butyl ester HCl chemical shifts DMSO-d6. 3
-
BenchChem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives. [2][4]
-
National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. 4[2][4]
-
UT Southwestern Medical Center. (2025). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. 5
Sources
- 1. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.edu [utsouthwestern.edu]
A Comparative Guide to HPLC Methods for Purity Determination of H-D-Phe-OtBu
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of amino acid derivatives is paramount. H-D-Phe-OtBu (D-Phenylalanine tert-butyl ester) is a critical building block in the synthesis of many pharmaceutical compounds. Its purity directly impacts the efficacy, safety, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of H-D-Phe-OtBu, grounded in established scientific principles and practical expertise.
The Criticality of Purity in H-D-Phe-OtBu
H-D-Phe-OtBu possesses two primary sites for potential impurities: the chemical structure itself and its stereocenter. Chemical impurities can arise from the synthetic process, such as unreacted starting materials or by-products, as well as from degradation, like the hydrolysis of the tert-butyl ester.[1][2] Stereochemical impurities, specifically the presence of the L-enantiomer (H-L-Phe-OtBu), can have significantly different pharmacological and toxicological profiles, making the control of enantiomeric purity a critical quality attribute.[3]
This guide will dissect two orthogonal HPLC approaches: a reversed-phase method for assessing chemical purity and a chiral chromatography method for determining enantiomeric purity. We will also explore an alternative analytical technique for a comprehensive comparison.
Part 1: Achiral Purity Determination by Reversed-Phase HPLC
The introduction of the tert-butyl ester protecting group to D-phenylalanine increases its hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the ideal choice for separating it from more polar or non-polar impurities.[4] A C18 stationary phase is the workhorse for such separations, offering a robust and well-understood platform for method development.
Rationale for Method Design
The selection of a C18 column is based on its hydrophobic stationary phase, which will retain the relatively non-polar H-D-Phe-OtBu. A gradient elution with acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA), is employed. TFA acts as an ion-pairing agent, sharpening peak shape and improving the resolution of ionizable compounds like the free amine of H-D-Phe-OtBu. The gradient allows for the elution of a range of potential impurities with varying polarities. UV detection at 210 nm is chosen as it provides good sensitivity for the peptide bond and the phenyl group of the analyte.
Experimental Protocol: Achiral RP-HPLC
-
Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve H-D-Phe-OtBu in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
Workflow for Achiral Purity Analysis
Caption: Workflow for achiral purity determination of H-D-Phe-OtBu by RP-HPLC.
Part 2: Enantiomeric Purity by Chiral HPLC
Direct enantiomeric separation using a Chiral Stationary Phase (CSP) is the most common and effective HPLC-based approach.[3][5] The choice of CSP is critical and depends on the specific molecular interactions between the analyte and the chiral selector immobilized on the stationary phase. For phenylalanine derivatives, macrocyclic glycopeptide and cyclodextrin-based CSPs have shown excellent performance.[6]
Comparative Analysis of Chiral Stationary Phases
Here, we compare two common types of CSPs for the enantiomeric separation of H-D-Phe-OtBu: a teicoplanin-based (macrocyclic glycopeptide) and a β-cyclodextrin-based CSP.
| Parameter | Method 1: Teicoplanin-based CSP | Method 2: β-Cyclodextrin-based CSP |
| Column | Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm | CYCLOBOND I 2000, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 80:20 (v/v) Methanol:Water | 90:10 (v/v) Hexane:Isopropanol |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Elution Order | L-enantiomer then D-enantiomer | D-enantiomer then L-enantiomer |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Analysis Time | ~15 min | ~20 min |
| Advantages | Excellent resolution, aqueous mobile phase compatible. | Good for non-polar analytes, different selectivity. |
| Disadvantages | Longer equilibration times. | Requires non-polar, flammable mobile phases. |
Expert Insight: The teicoplanin-based CSP often provides superior resolution for amino acid derivatives due to multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance. The consistent elution order of the D-enantiomer after the L-enantiomer on this type of phase is a well-documented phenomenon.
Experimental Protocol: Chiral HPLC (Teicoplanin-based)
-
Instrumentation: Standard HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 80:20 (v/v) Methanol:Water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve H-D-Phe-OtBu in the mobile phase to a concentration of 0.5 mg/mL.
Workflow for Chiral Purity Analysis
Caption: Workflow for enantiomeric purity determination of H-D-Phe-OtBu by Chiral HPLC.
Part 3: Alternative Analytical Technique - Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the predominant technique, Gas Chromatography (GC) offers a high-resolution alternative, especially for enantiomeric purity.[7] This approach, however, requires derivatization to make the amino acid ester volatile.
Method Overview: Chiral GC-MS
-
Derivatization: The amino group of H-D-Phe-OtBu is derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA). This step creates a volatile derivative suitable for GC analysis.
-
Separation: The derivatized sample is injected onto a chiral GC column (e.g., coated with a cyclodextrin derivative). The enantiomers are separated based on their differential interactions with the chiral stationary phase.
-
Detection: A Mass Spectrometry (MS) detector is used to identify and quantify the eluted enantiomers. MS provides high sensitivity and selectivity.
Comparison: HPLC vs. GC-MS for Enantiomeric Purity
| Feature | Chiral HPLC | Chiral GC-MS |
| Sample Preparation | Simple dissolution. | Requires a chemical derivatization step. |
| Throughput | Generally higher. | Lower due to derivatization and longer run times. |
| Sensitivity | Good, especially with UV-active compounds. | Excellent, particularly with MS detection. |
| Robustness | High, methods are generally robust. | Derivatization can introduce variability. |
| Instrumentation | Widely available in analytical labs. | Requires more specialized instrumentation. |
| Best Suited For | Routine quality control and method development. | High-sensitivity applications and orthogonal verification. |
Expert Insight: Chiral GC-MS is a powerful orthogonal technique. If an unexpected impurity is observed in the chiral HPLC, GC-MS can be invaluable for its identification. However, for routine quality control, the direct analysis offered by chiral HPLC is often more efficient.
Conclusion
The purity determination of H-D-Phe-OtBu requires a multi-faceted analytical approach. A stability-indicating, achiral RP-HPLC method using a C18 column is essential for quantifying process-related impurities and degradants. For the critical assessment of enantiomeric purity, direct analysis on a chiral stationary phase, such as a teicoplanin-based column, provides a robust and reliable method with excellent resolution. While alternative techniques like chiral GC-MS offer high sensitivity and are valuable for confirmatory analysis, chiral HPLC remains the industry standard for its efficiency and direct applicability. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization in a drug development setting.
References
-
Custom Analytical & Technical Services. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT. Retrieved from [Link]
-
Anwar, A., et al. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. Biomedical Chromatography, 34(11), e4943. Retrieved from [Link]
-
Franchi, I. A., et al. (2021). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 44(1), 249-261. Retrieved from [Link]
-
Academia.edu. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. Retrieved from [Link]
-
Almac Group. (n.d.). Amino acid analysis. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. USP. Retrieved from [Link]
-
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3333-3441. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Hroboňová, K., & Lomenová, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-166. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Novel Preparation of Chiral α-Amino Acids Using the Mitsunobu-Tsunoda Reaction. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). 2.2.56. Amino acid analysis. EDQM. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
AMSBIO. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Wang, C., et al. (2002). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 20(5), 452-455. Retrieved from [Link]
-
Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 733-740. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). USP Monographs: Phenylalanine. USP-NF. Retrieved from [Link]
-
Hewitt, D., et al. (2019). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Journal of Pharmaceutical Sciences, 108(1), 229-236. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 10-29. Retrieved from [Link]
Sources
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-peptides.com [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Characterization of D-Phenylalanine tert-butyl ester
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of D-Phenylalanine tert-butyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and strategic choices that underpin robust analytical method development. We will explore the nuances of ionization techniques and the strategic application of different mass analyzers, supported by experimental data and established protocols.
Introduction: The Analytical Imperative
D-Phenylalanine tert-butyl ester is a protected form of the non-proteinogenic amino acid D-Phenylalanine, commonly used as a chiral building block in peptide synthesis and pharmaceutical development.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during synthesis. Accurate characterization of this molecule is critical for identity confirmation, purity assessment, and quantitative analysis in various matrices. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.
The choice of MS methodology, however, is not trivial. The physicochemical properties of D-Phenylalanine tert-butyl ester—a primary amine providing a site for efficient protonation, and a bulky, hydrophobic tert-butyl group—directly influence the selection of the optimal ionization source and mass analyzer. This guide will dissect these choices to provide a validated framework for its characterization.
Comparative Analysis of Ionization Techniques
The initial and most critical step in MS analysis is the conversion of the neutral analyte into a gas-phase ion. The efficiency of this process dictates the sensitivity and quality of the resulting data. For a molecule like D-Phenylalanine tert-butyl ester, with a molecular weight of 221.14 g/mol (free base), several atmospheric pressure ionization (API) techniques are viable.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar to ionic "small" organic compounds.[2] It generates ions from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. For D-Phenylalanine tert-butyl ester, ESI is exceptionally effective, primarily due to the basicity of the primary amine group, which is readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography.
-
Mechanism of Action: In positive ion mode, the analyte in solution accepts a proton (H+) to form a gaseous pseudomolecular ion, [M+H]+. This process is gentle, resulting in minimal fragmentation within the ion source and typically producing a spectrum dominated by the protonated parent molecule.[3] The efficiency of ESI can be further enhanced by derivatizing the amino acid, though for a compound with a readily ionizable amine, this is often unnecessary.[4][5]
-
Advantages: High sensitivity for polar and basic compounds, easy coupling with liquid chromatography (LC), and minimal fragmentation, which simplifies spectral interpretation.
-
Considerations: ESI can be susceptible to ion suppression, where the presence of other components in the sample matrix (salts, buffers) can interfere with the ionization of the target analyte.[2] Careful sample preparation and chromatographic separation are essential to mitigate these effects.[6][7]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is well-suited for thermally stable compounds with low to medium polarity and molecular weights below 1500 Da.[8][9] Unlike ESI, ionization in APCI occurs in the gas phase. The sample solution is vaporized in a heated nebulizer, and the resulting gas-phase analyte molecules are ionized through reactions with reagent ions generated by a corona discharge.[8][10]
-
Mechanism of Action: The corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule, also forming an [M+H]+ ion. Because APCI involves thermal vaporization, the analyte must be thermally stable.[9]
-
Advantages: Generally more tolerant of matrix effects and less susceptible to ion suppression than ESI.[2] It is effective for a broad range of compounds, including those with moderate polarity like D-Phenylalanine tert-butyl ester.
-
Considerations: APCI is a higher-energy process than ESI, which can sometimes lead to in-source fragmentation or thermal degradation of labile compounds.[11] For D-Phenylalanine tert-butyl ester, this could manifest as the loss of the tert-butyl group.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique predominantly used for large biomolecules, but it has also been successfully applied to the analysis of amino acids and other small molecules.[12][13] The analyte is co-crystallized with a matrix compound, and a pulsed laser is used to desorb and ionize the analyte molecules.
-
Mechanism of Action: The matrix absorbs the laser energy, leading to the desorption and ionization of both matrix and analyte molecules. Proton transfer from the ionized matrix to the analyte results in the formation of [M+H]+ ions.
-
Advantages: High throughput capability, tolerance to salts and buffers, and typically produces singly charged ions, which simplifies spectra. It can be used for direct analysis of samples without chromatographic separation.[14][15]
-
Considerations: Quantitative analysis with MALDI can be challenging due to variations in crystal formation, leading to poor shot-to-shot reproducibility.[16] Furthermore, the analysis of small molecules can be hampered by interference from matrix ions in the low mass range.
Performance Comparison: Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Analyte Suitability | Excellent for polar, basic compounds | Good for thermally stable, medium-polarity compounds | Primarily for large biomolecules, but applicable to small molecules |
| Ionization Mechanism | Ion formation in solution | Gas-phase ion-molecule reactions | Laser-induced desorption/ionization from a solid matrix |
| Fragmentation | Very low (softest ionization) | Low to moderate | Low |
| Matrix Effects | Susceptible to ion suppression | More robust against matrix effects | Tolerant to salts, but matrix peaks can interfere |
| Coupling | Excellent with LC | Excellent with LC | Primarily offline; can be coupled with LC |
| Throughput | Dependent on LC run time | Dependent on LC run time | High (suitable for screening) |
| Recommendation | Optimal choice for LC-MS analysis | Good alternative, especially for complex matrices | Suitable for high-throughput screening |
Comparative Analysis of Mass Analyzers
Once ions are generated, the mass analyzer separates them based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and quantitative capabilities of the analysis.
Quadrupole Mass Analyzers (Single and Triple)
Quadrupole analyzers use electric fields to filter ions by their m/z. A triple quadrupole (QqQ) instrument consists of three quadrupoles in series (Q1, q2, Q3) and is the industry standard for targeted quantitative analysis.[17][18]
-
Mode of Operation: For quantification, a QqQ operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Q1 is set to select only the precursor ion of D-Phenylalanine tert-butyl ester ([M+H]+ at m/z 222.1). These ions are fragmented in the collision cell (q2), and Q3 is set to select a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional specificity and sensitivity by eliminating chemical noise.[19][20]
-
Advantages: Unmatched sensitivity and selectivity for quantitative analysis, robustness, and cost-effectiveness.[18]
-
Disadvantages: Low resolution and mass accuracy. As a scanning device, it discards ions outside the target m/z, making it unsuitable for untargeted analysis.[6][7][21]
Time-of-Flight (TOF) Mass Analyzers
A TOF analyzer separates ions based on the time it takes them to travel through a field-free drift tube. Lighter ions travel faster and reach the detector first.
-
Mode of Operation: TOF analyzers measure all ions simultaneously in each scan, providing full-spectrum data with high resolution and excellent mass accuracy (typically <5 ppm).[18][22] This allows for the determination of the elemental composition of the parent ion and its fragments.[23]
-
Advantages: High speed, high resolution, high mass accuracy, and a wide mass range, making it ideal for qualitative analysis and screening.[17][22]
-
Disadvantages: Wider dynamic range can be a challenge compared to QqQ for trace quantification in complex matrices.
Orbitrap Mass Analyzers
The Orbitrap is an ion trap analyzer that uses an electrostatic field to trap ions in an orbital motion around a central spindle. The frequency of this motion is directly related to the ion's m/z ratio.
-
Mode of Operation: Similar to TOF, the Orbitrap detects all ions simultaneously. It is renowned for its ultra-high resolving power (often >100,000) and sub-ppm mass accuracy.[24][25]
-
Advantages: Unsurpassed resolution and mass accuracy, providing the highest confidence in compound identification and structural elucidation.[26][27]
-
Disadvantages: Slower scan speeds compared to TOF and higher instrument cost.
Performance Comparison: Mass Analyzers
| Feature | Triple Quadrupole (QqQ) | Time-of-Flight (TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Qualitative Analysis & Screening | Structural Elucidation & Discovery |
| Resolution | Low (Unit Mass) | High (e.g., 20,000-60,000) | Ultra-High (e.g., 60,000-280,000+)[25] |
| Mass Accuracy | N/A | High (< 5 ppm) | Excellent (< 1-3 ppm) |
| Sensitivity | Excellent (SRM/MRM) | Very Good (Full Scan) | Excellent (Full Scan) |
| Scan Speed | Fast (for MRM) | Very Fast | Slower |
| Cost | Moderate | Moderate to High | High |
| Recommendation | Gold standard for quantification | Excellent for identification and screening | Ultimate choice for structural confirmation |
Fragmentation Analysis of D-Phenylalanine tert-butyl ester
Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule ([M+H]+, m/z 222.15) to generate structurally informative product ions. The fragmentation pattern provides a fingerprint for confident identification. The primary fragmentation pathways for D-Phenylalanine tert-butyl ester involve the labile ester group and the amino acid backbone.
-
Loss of Isobutylene: The most characteristic fragmentation is the neutral loss of isobutylene (C4H8, 56.06 Da) from the tert-butyl group.[28][29] This is a low-energy process that results in a highly abundant product ion at m/z 166.09 , corresponding to protonated D-Phenylalanine.
-
Formation of the Immonium Ion: Cleavage of the bond between the alpha-carbon and the carbonyl carbon results in the formation of the Phenylalanine immonium ion at m/z 120.08 . This is a diagnostic fragment for amino acids containing a benzyl side chain.[12][13]
-
Formation of the Tropylium Ion: The benzyl side chain itself can fragment to form the stable tropylium ion at m/z 91.05 .
Table of Expected Fragments
| Precursor Ion (m/z) | Formula | Product Ion (m/z) | Formula | Neutral Loss | Formula | Description |
| 222.1489 | [C13H20NO2]+ | 166.0863 | [C9H12NO2]+ | 56.0626 | C4H8 | Loss of isobutylene |
| 222.1489 | [C13H20NO2]+ | 120.0808 | [C8H10N]+ | 102.0681 | C5H10O2 | Formation of immonium ion |
| 222.1489 | [C13H20NO2]+ | 91.0542 | [C7H7]+ | 131.0947 | C6H13NO2 | Formation of tropylium ion |
Visualization of Fragmentation Pathways
Caption: Fragmentation pathway of protonated D-Phenylalanine tert-butyl ester.
Experimental Protocols
This section provides a robust, self-validating protocol for the analysis of D-Phenylalanine tert-butyl ester using LC-ESI-MS/MS with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of D-Phenylalanine tert-butyl ester hydrochloride in methanol. Serially dilute this stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Sample Preparation (e.g., Plasma): For quantitative analysis in a biological matrix, perform a protein precipitation.[19] Add 300 µL of ice-cold acetonitrile containing an internal standard to 100 µL of plasma. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.[27] Transfer the supernatant to a new vial for analysis.
LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis.
Instrumental Conditions
-
UHPLC System:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (Q-TOF/Orbitrap):
-
Ionization Mode: ESI Positive.[30]
-
Capillary Voltage: 4.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.[30]
-
Scan Mode 1 (Full Scan): m/z range 50-500 for qualitative identification.
-
Scan Mode 2 (MS/MS): Data-dependent acquisition (DDA) triggering fragmentation on the m/z 222.15 precursor ion.
-
Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Conclusion and Recommendations
The mass spectrometric characterization of D-Phenylalanine tert-butyl ester is a mature and robust application. The optimal analytical strategy is contingent on the specific research question.
-
For Routine Identification and Purity Assessment: LC coupled with ESI and a high-resolution mass analyzer (TOF or Orbitrap) is the recommended approach. This combination provides unambiguous identification through accurate mass measurement of both the precursor and its characteristic fragment ions.
-
For High-Throughput Screening: MALDI-TOF could be considered for rapid, semi-quantitative screening of a large number of samples where the highest quantitative accuracy is not required.
-
For Targeted Quantification: LC-ESI coupled to a triple quadrupole (QqQ) mass spectrometer operating in MRM mode is the undisputed gold standard. Monitoring the transition from m/z 222.1 -> 166.1 provides the highest sensitivity and selectivity for trace-level quantification in complex matrices.
By understanding the interplay between the analyte's properties and the capabilities of different mass spectrometry platforms, researchers can develop and validate methods that are not only accurate and reliable but also perfectly tailored to their analytical objectives.
References
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Hunt, S. M., Macias, R. I., & Faset, A. B. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry, 36(5), 525-535. [Link]
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Gogichaeva, N. V., Williams, T., & Alterman, M. A. (2007). MALDI TOF/TOF tandem mass spectrometry as a new tool for amino acid analysis. Journal of the American Society for Mass Spectrometry, 18(2), 279-284. [Link]
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Holčapek, M., & Jirásko, R. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3946-3969. [Link]
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MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?. MtoZ Biolabs. [Link]
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Bristow, A. W. T., & Webb, K. S. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry and Advances in the Clinical Lab, 21, 1-10. [Link]
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Kaye, B. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]
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Wikipedia. (2023). Atmospheric pressure chemical ionization. Wikipedia. [Link]
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Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk. [Link]
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SCIEX. (n.d.). Ultra-fast amino acid analysis using the SCIEX Triple Quad 4500 System. SCIEX. [Link]
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Sci-Hub. (n.d.). MALDI TOF/TOF tandem mass spectrometry as a new tool for amino acid analysis. Sci-Hub. [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
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Wang, Y., et al. (2024). UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats. Food Science & Nutrition. [Link]
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Restek. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Restek. [Link]
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Burton, S. D., et al. (2025). Stable Nitrogen Isotope Analysis of Amino Acids by Orbitrap Mass Spectrometry: Application for Extraterrestrial Samples. Rapid Communications in Mass Spectrometry. [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
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IONICON. (n.d.). Quad vs. TOF. IONICON. [Link]
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Cowan, T., & Le, A. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]
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Springer Nature Experiments. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature. [Link]
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Keidel, A., et al. (n.d.). Orbitrap mass spectrometry for analysis of stable isotopes in trace concentrations of amino acids without separation methods. Digital Commons @ USF. [Link]
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Wang, Y., et al. (2025). A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry. Analytical Chemistry. [Link]
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ResearchGate. (2003). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
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Van der-Rest, B., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. [Link]
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ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
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ACS Publications. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. [Link]
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Wikipedia. (2023). Orbitrap. Wikipedia. [Link]
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Maršálek, P., Farková, M., & Havel, J. (2001). Quantitative MALDI-TOFMS Analysis of Amino Acids Applying Soft Modeling Methods. Chemical Papers. [Link]
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Springer Nature Experiments. (2014). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. Springer Nature. [Link]
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NIST. (n.d.). DL-Phenylalanine, TMS derivative. NIST WebBook. [Link]
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ResearchGate. (2014). Amino acid analysis by means of MALDI TOF mass spectrometry or MALDI TOF/TOF tandem mass spectrometry. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
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van Sörnsen de Koste, J. R., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. PLoS ONE. [Link]
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PubChem. (n.d.). L-Phenylalanine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester. PubChem. [Link]
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ResearchGate. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. ResearchGate. [Link]
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Swansea University. (n.d.). Exploring metabolomic biomarkers using mass spectrometry techniques. Cronfa. [Link]
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A Comparative Stability Analysis: D-Phenylalanine tert-Butyl Ester vs. D-Phenylalanine Methyl Ester
A Technical Guide for Researchers in Drug Development and Peptide Synthesis
In the realm of pharmaceutical development and peptide chemistry, the selection of appropriate protecting groups and derivatives for amino acids is a critical decision that profoundly influences synthesis efficiency, purification strategies, and the stability of the final active pharmaceutical ingredient (API). Among the various ester derivatives of D-phenylalanine, the tert-butyl and methyl esters are frequently employed. This technical guide offers an in-depth, objective comparison of the chemical, thermal, and enzymatic stability of D-Phenylalanine tert-butyl ester and D-Phenylalanine methyl ester, providing researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions for their specific applications.
Executive Summary: At a Glance Comparison
The fundamental difference in the stability of D-Phenylalanine tert-butyl ester and D-Phenylalanine methyl ester arises from the steric hindrance imparted by the bulky tert-butyl group. This structural variance leads to distinct behaviors under various stress conditions, as summarized below.
| Property | D-Phenylalanine tert-Butyl Ester | D-Phenylalanine Methyl Ester | Key Differentiator |
| Chemical Stability (Hydrolysis) | High resistance to base-catalyzed hydrolysis. Labile under acidic conditions. | Susceptible to both acid and base-catalyzed hydrolysis. | Steric hindrance from the tert-butyl group protects the carbonyl carbon from nucleophilic attack. |
| Thermal Stability | Generally stable at elevated temperatures, with decomposition occurring at a higher temperature range. | Less thermally stable compared to the tert-butyl ester. | The bulkier tert-butyl group can contribute to a more stable crystal lattice. |
| Enzymatic Stability | More resistant to enzymatic hydrolysis by common proteases and lipases. | More readily hydrolyzed by a range of esterases, proteases, and lipases. | The steric bulk of the tert-butyl group restricts access to the enzyme's active site. |
Chemical Stability: A Tale of Steric Hindrance
The chemical stability of an ester is primarily dictated by its susceptibility to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Mechanistic Insights into Hydrolysis
The stability of tert-butyl esters in basic conditions is a direct consequence of the steric hindrance provided by the bulky tert-butyl group. In base-catalyzed hydrolysis (saponification), a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The three methyl groups of the tert-butyl substituent physically obstruct this attack, significantly slowing down the reaction rate compared to the less hindered methyl ester.[1]
Under acidic conditions, the mechanism of hydrolysis for tert-butyl esters proceeds via a different pathway, typically an AAL1 mechanism involving the formation of a stable tert-butyl carbocation. This pathway is favored because of the stability of the tertiary carbocation. In contrast, methyl esters hydrolyze under acidic conditions via a bimolecular AAC2 mechanism, which is generally slower.
Quantitative Comparison of Hydrolysis Rates
Table 1: Comparative Hydrolysis Behavior
| Condition | D-Phenylalanine tert-Butyl Ester (Predicted Behavior) | L-Phenylalanine Methyl Ester (Experimental Data[2]) |
| Acidic (pH < 3) | Labile, hydrolysis proceeds via a stable carbocation intermediate. | Relatively stable, with increasing hydrolysis rate as pH decreases. |
| Neutral (pH 7) | Very stable. | Moderate hydrolysis rate. |
| Basic (pH > 8) | Highly stable due to steric hindrance. | Rapid hydrolysis. |
Note: The behavior of the D-enantiomer is expected to be kinetically identical to the L-enantiomer in an achiral environment.
Thermal Stability Assessment
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability of pharmaceutical compounds.
TGA and DSC Analysis
TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting and decomposition.
While specific TGA/DSC data for D-Phenylalanine tert-butyl ester is not widely published, data for L-phenylalanine shows a complex melting and decomposition profile with endothermic peaks around 262°C, 277°C, and 292°C.[3] The hydrochloride salt of D-Phenylalanine methyl ester has a reported melting point of 159-163°C. Generally, the bulkier tert-butyl group can lead to a more stable crystal lattice, often resulting in a higher decomposition temperature.
Table 2: Thermal Properties
| Compound | Melting Point (°C) | Decomposition Onset (TGA - Predicted) |
| D-Phenylalanine tert-butyl ester HCl | Not widely reported | Expected to be higher than the methyl ester |
| D-Phenylalanine methyl ester HCl | 159-163 | Expected to be lower than the tert-butyl ester |
Enzymatic Stability: The Role of Steric Bulk in Biocatalysis
In biological systems, esters are susceptible to hydrolysis by a variety of enzymes, including proteases and lipases. The steric hindrance of the tert-butyl group plays a significant role in conferring resistance to enzymatic degradation.
Many lipases and proteases have active sites with specific spatial requirements. The bulky tert-butyl group can prevent the ester from properly fitting into the active site, thus inhibiting enzymatic hydrolysis. This property is advantageous in drug design when it is desirable to protect a carboxylic acid moiety from metabolic degradation. In contrast, the smaller methyl group of the methyl ester presents less of a steric barrier, making it more susceptible to a broader range of hydrolytic enzymes.[4]
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of D-Phenylalanine tert-butyl ester and D-Phenylalanine methyl ester, the following detailed experimental protocols are recommended.
Forced Degradation Study (Hydrolytic Stability)
This study is designed to evaluate the stability of the esters under acidic, basic, and neutral conditions.
Protocol:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of D-Phenylalanine tert-butyl ester hydrochloride and D-Phenylalanine methyl ester hydrochloride in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: To 1 mL of stock solution, add 1 mL of purified water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Time-Point Sampling: At each time point, withdraw an aliquot from each solution.
-
Neutralization (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 4.2).
Stability-Indicating HPLC-UV Method
This method is designed to separate the parent ester from its primary degradation product, D-Phenylalanine.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of remaining ester can be calculated from the peak areas at each time point relative to the initial time point.
Kinetic Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides a powerful tool for real-time monitoring of the hydrolysis reaction without the need for chromatographic separation.
Protocol:
-
Sample Preparation: Prepare a solution of the ester (e.g., 10 mg) in a deuterated solvent (e.g., D₂O) containing a suitable buffer to maintain a constant pH. An internal standard with a known concentration and a resonance in a clear region of the spectrum (e.g., DSS or TSP) should be added.
-
NMR Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature in the NMR spectrometer.
-
Data Analysis: The rate of hydrolysis can be determined by monitoring the decrease in the integral of a characteristic proton signal of the ester (e.g., the methyl protons of the methyl ester or the tert-butyl protons of the tert-butyl ester) and the corresponding increase in the integral of a proton signal of the product alcohol (methanol or tert-butanol). The concentration of the ester at each time point can be calculated relative to the integral of the internal standard.
Conclusion and Recommendations
The choice between D-Phenylalanine tert-butyl ester and D-Phenylalanine methyl ester is highly dependent on the specific requirements of the synthetic route or the desired properties of the final molecule.
-
D-Phenylalanine tert-butyl ester is the superior choice when stability towards basic and nucleophilic conditions is paramount. Its resistance to many common enzymatic cleavage pathways also makes it a valuable derivative for prodrug strategies where delayed release or protection from first-pass metabolism is desired. However, its lability under acidic conditions must be considered in the overall synthetic plan.
-
D-Phenylalanine methyl ester offers a more readily cleavable option under both acidic and basic conditions. Its greater susceptibility to enzymatic hydrolysis can be advantageous in applications where rapid in vivo conversion to the parent amino acid is intended. However, its lower thermal and chemical stability may pose challenges in certain formulation and storage scenarios.
By understanding the distinct stability profiles and employing the appropriate analytical methodologies outlined in this guide, researchers can confidently select the optimal D-phenylalanine ester derivative to advance their drug development and research objectives.
References
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Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Journal of Pharmaceutical Sciences, 74(2), 191-196. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(10), 19138-19165. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(10), 19138-19165. [Link]
-
The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. Biochimica et Biophysica Acta (BBA) - Enzymology, 660(1), 65-72. [Link]
-
The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Thermochimica Acta, 467(1-2), 20-29. [Link]
-
Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). International Journal of Chemical Kinetics, 38(12), 737-745. [Link]
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252. [Link]
-
The DSC curves of anhydrous and monohydrate forms of L -phenylalanine crystals. ResearchGate. [Link]
-
Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International, 38(10), 554-561. [Link]
-
40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. [Link]
-
D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6. Home Sunshine Pharma. [Link]
-
Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. International Journal of Molecular Sciences, 24(9), 8301. [Link]
-
Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of D-Phenylalanine 1,1-dimethylethyl Ester via Optical Rotation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and pharmaceutical development, the stereochemical integrity of building blocks is paramount. D-amino acids, such as D-Phenylalanine, and their derivatives are integral components in the design of peptides with enhanced stability and unique biological activities. The 1,1-dimethylethyl ester (tert-butyl ester) of D-Phenylalanine is a commonly used protected amino acid, and verifying its enantiomeric purity is a critical checkpoint in any research and development workflow. This guide provides an in-depth comparison of optical rotation values for validating D-Phenylalanine 1,1-dimethylethyl ester, supported by experimental protocols and data for related compounds.
The Foundational Principle: Optical Rotation and Enantiomeric Purity
Chiral molecules, like D-Phenylalanine and its esters, possess the unique property of rotating the plane of polarized light.[1][2] This phenomenon, known as optical activity, is the basis of polarimetry, a long-standing and reliable technique for determining the enantiomeric purity of a sample.[1][3] The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions. An enantiomerically pure sample will exhibit a specific rotation value, while a racemic mixture (an equal mixture of both enantiomers) will show no optical rotation.[3] The enantiomeric excess (ee) of a sample can be directly correlated with its observed optical rotation.
Experimental Protocol: Accurate Measurement of Optical Rotation
The precise determination of specific rotation requires careful control over experimental parameters.[1] The following protocol outlines the necessary steps for the validation of D-Phenylalanine esters.
Instrumentation and Reagents:
-
Polarimeter: A calibrated instrument capable of measurements at the sodium D-line (589 nm).
-
Volumetric Flasks and Pipettes: Class A for accurate solution preparation.
-
Solvent: High-purity, spectroscopic grade solvent as specified (e.g., ethanol, water).
-
Analytical Balance: Capable of measuring to at least 0.1 mg.
-
Sample: D-Phenylalanine 1,1-dimethylethyl ester or other esters for analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a precise amount of the D-Phenylalanine ester (e.g., 100 mg).
-
Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).
-
Dissolve the sample in the specified solvent and dilute to the mark to achieve the target concentration (e.g., c = 1 g/100 mL or 1%).
-
Ensure the solution is homogeneous and free of any undissolved particles.
-
-
Instrument Calibration and Zeroing:
-
Turn on the polarimeter and allow the sodium lamp to stabilize.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Fill the polarimeter cell with the pure solvent to be used for the sample analysis.
-
Place the solvent-filled cell in the sample chamber and take a blank reading. This value should be zeroed or recorded for subtraction from the sample reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with the prepared sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the sample chamber.
-
Record the observed optical rotation (α). Take multiple readings and calculate the average to ensure precision.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the following formula: [α]Tλ = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (typically the sodium D-line, 589 nm).
-
-
dot graph TD subgraph "Experimental Workflow for Optical Rotation Measurement" A[Start: Sample Weighing] --> B{Solution Preparation}; B --> C[Instrument Calibration & Zeroing]; C --> D[Sample Measurement]; D --> E{Data Recording}; E --> F[Calculation of Specific Rotation]; F --> G[End: Validation Decision]; end
A detailed workflow for determining the specific optical rotation of a chiral compound.
Comparative Analysis of D-Phenylalanine Esters
The specific rotation of L-Phenylalanine tert-butyl ester hydrochloride is reported as [α]20D = +47.0 ± 1° (c = 2% in ethanol).[4] Therefore, the expected specific rotation for D-Phenylalanine tert-butyl ester hydrochloride would be approximately -47.0°. The free base is expected to have a similar, though not identical, value. For validation purposes, comparison with closely related esters provides a robust frame of reference.
| Compound | Specific Rotation ([α]20D) | Conditions |
| D-Phenylalanine 1,1-dimethylethyl ester hydrochloride | ~ -47.0° (inferred) | c = 2% in Ethanol |
| D-Phenylalanine methyl ester hydrochloride | -37° to -39° (inferred from L-enantiomer) | c = 2 in Ethanol[5] |
| D-Phenylalanine ethyl ester hydrochloride | Value not explicitly found | |
| D-Phenylalanine | +33.0° to +35.5° | c = 2 in H₂O |
Note: The values for the D-enantiomer hydrochlorides are inferred from the reported values of the corresponding L-enantiomers, as the sign of rotation is opposite for enantiomers.
dot graph LR subgraph "Relationship Between Enantiomeric Purity and Optical Rotation" A(100% D-Enantiomer) --> B{Observed Rotation = -X°}; C(100% L-Enantiomer) --> D{Observed Rotation = +X°}; E(50% D / 50% L - Racemic) --> F{Observed Rotation = 0°}; G(75% D / 25% L) --> H{Observed Rotation = -0.5X°}; end
The direct correlation between the enantiomeric composition and the observed optical rotation.
Alternative and Confirmatory Methods
While polarimetry is a powerful and accessible technique, it is often complemented by other analytical methods for a comprehensive validation of chiral purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method that physically separates the enantiomers, allowing for their individual quantification. It is considered a gold standard for determining enantiomeric excess.
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC separates enantiomers in the gas phase and is particularly useful for volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers by inducing chemical shift differences in their NMR spectra.
The choice of method often depends on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.
Conclusion
The validation of D-Phenylalanine 1,1-dimethylethyl ester is a critical step in ensuring the quality and efficacy of peptide-based therapeutics and research reagents. Optical rotation provides a rapid, non-destructive, and reliable method for confirming the enantiomeric identity and purity of this important building block. By following a meticulous experimental protocol and comparing the obtained specific rotation value to that of its enantiomer and related esters, researchers can have high confidence in the stereochemical integrity of their starting materials. For regulatory purposes or in cases of ambiguity, orthogonal methods such as chiral HPLC should be employed for confirmation.
References
-
Chem-Impex. α-Methyl-D-phenylalanine. Available at: [Link].
-
ResearchGate. Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Available at: [Link].
-
ISS-HK. The optical activity of amino acids. Available at: [Link].
-
ResearchGate. (PDF) Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. Available at: [Link].
-
RSC Publishing. A general method to predict optical rotations of chiral molecules from their structures. Available at: [Link].
-
Universities Space Research Association. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Available at: [Link].
-
ResearchGate. Absolute value of optical rotation of phenylalanine for various... Available at: [Link].
-
ACS Publications. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Available at: [Link].
-
Chem-Impex. D-Phenylalanine ethyl ester hydrochloride. Available at: [Link].
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Available at: [Link].
-
PubMed. Polarimetric assay for the medium-throughput determination of alpha-amino acid racemase activity. Available at: [Link].
-
PMC. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Available at: [Link].
-
Fisher Scientific. D-Phenylalanine tert-butyl ester hydrochloride, 98%. Available at: [Link].
Sources
Enantiomeric Excess Determination of D-Phenylalanine tert-butyl ester: A Comparative Technical Guide
This guide details the technical protocols for determining the enantiomeric excess (ee) of D-Phenylalanine tert-butyl ester (H-D-Phe-OtBu) . It prioritizes scientific rigor, reproducibility, and practical application in drug development workflows.
Executive Summary & Strategic Selection
D-Phenylalanine tert-butyl ester is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its enantiomeric purity is paramount, as even minor amounts of the L-isomer can lead to diastereomeric impurities in downstream coupling steps that are difficult to purge.
This guide compares three distinct analytical approaches. The selection depends on your laboratory's available instrumentation and the sample's stage in the synthesis pipeline.
| Metric | Method A: Direct HPLC (Crown Ether) | Method B: Derivatization HPLC (Polysaccharide) | Method C: 1H-NMR (Shift Reagent) |
| Primary Use Case | QC of raw material (Free Amine/Salt) | In-process control of protected intermediates | Rapid screening / High % ee confirmation |
| Sample Prep | Minimal (Dissolve & Shoot) | Moderate (N-protection required) | Minimal (Mix with reagent) |
| Precision | High (< 0.1% error) | Very High (< 0.05% error) | Moderate (~1-2% error) |
| Throughput | High | Low (due to prep time) | Medium |
| Cost/Run | Low | Medium (Reagents) | High (Shift Reagent cost) |
Method A: Direct Chiral HPLC (The "Gold Standard" for Free Amines)
This method utilizes a Crown Ether chiral stationary phase (CSP).[1][2][3][4] The chiral recognition mechanism relies on the complexation of the ammonium ion (
Mechanism of Action
The 18-crown-6 ether moiety on the stationary phase forms a host-guest complex with the primary ammonium group of D-Phe-OtBu. The chiral discrimination arises from the steric barriers imposed by the binaphthyl groups on the crown ether, which interact differentially with the bulky tert-butyl ester and the benzyl side chain.
Experimental Protocol
-
Column: CROWNPAK CR-I(+) or CR(+) (Daicel), 150 × 3.0 mm, 5 µm.
-
Note: The CR-I(+) is the immobilized version, offering higher stability than the coated CR(+).
-
-
Mobile Phase: Perchloric Acid (
) pH 1.5 to 2.0 / Methanol (85:15 v/v).-
Caution: The acidic pH is necessary to ensure the amine is fully protonated (
). While tert-butyl esters are acid-labile, they are generally stable under these dilute, cold conditions for the short duration of the run. Avoid leaving the sample in the mobile phase for extended periods.
-
-
Flow Rate: 0.4 – 0.6 mL/min (Adjust for backpressure).
-
Temperature: 25°C (Lower temperature improves resolution but increases pressure).
-
Detection: UV at 200 nm (or 254 nm for the phenyl ring).
-
Sample Preparation: Dissolve ~1 mg of H-D-Phe-OtBu (or its HCl salt) in 1 mL of mobile phase. Inject immediately.
Performance Metrics
-
Elution Order: typically L-isomer elutes first, D-isomer second on CR(+) columns (Confirm with standards).
-
Resolution (
): Typically > 2.5. -
Limit of Quantitation (LOQ): ~0.05% of the minor enantiomer.
Method B: Derivatization + Normal Phase HPLC (The Robust Alternative)
If a Crownpak column is unavailable, or if the sample is already N-protected (e.g., Boc-D-Phe-OtBu), this is the preferred method. Polysaccharide columns like Chiralcel OD-H or Chiralpak AD-H show poor resolution for free amines due to peak tailing but excellent resolution for carbamates.
Derivatization Workflow (if starting with Free Amine)
To analyze H-D-Phe-OtBu on these columns, convert it to the N-Boc or N-Cbz derivative or an Isothiocyanate derivative.
-
Reagents: Di-tert-butyl dicarbonate (
), Triethylamine ( ), DCM. -
Procedure: Mix 10 mg sample + 2 eq
+ 1.1 eq in 1 mL DCM. Stir 30 min. Wash with water, dry organic layer. -
Result: Boc-D-Phe-OtBu.
Experimental Protocol
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 250 × 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (95:5 or 90:10 v/v).
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
Performance Metrics
-
Selectivity (
): High ( ). -
Stability: The derivative is stable, allowing for automated overnight runs.
-
Elution Order: Variable depending on the exact column and protecting group (Reference standard required).
Method C: 1H-NMR with Chiral Shift Reagents
Useful for a quick "Yes/No" check of enantiomeric purity during reaction optimization, avoiding the need for HPLC equilibration.
Protocol
-
Solvent:
(dried over molecular sieves). -
Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) derivative, commonly Eu(hfc)_3 .
-
Procedure:
-
Dissolve 10 mg H-D-Phe-OtBu in 0.6 mL
. -
Acquire a standard 1H-NMR spectrum.
-
Add 0.2 equivalents of Eu(hfc)_3. Shake well.
-
Acquire spectrum.[6][7] Look for the splitting of the tert-butyl singlet (~1.4 ppm) or the alpha-proton (~3.6 ppm).
-
Titrate with more reagent until baseline separation of the enantiomeric signals is achieved.
-
-
Calculation: Integration of the split peaks gives the ratio.
Decision Framework & Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on sample state and lab resources.
Caption: Decision tree for selecting the optimal ee determination method for D-Phenylalanine tert-butyl ester.
Expert Insights & Troubleshooting
Handling the Tert-Butyl Ester Stability
-
Risk: The tert-butyl group is acid-sensitive. While Method A uses pH 1.5, the hydrolysis rate of the sterically hindered ester at ambient temperature is slow.
-
Validation: To validate Method A, inject a racemic standard and monitor for a peak at the retention time of D-Phenylalanine (free acid). If >1% free acid appears, lower the temperature to 10°C or switch to Method B.
Peak Tailing with Free Amines
-
If you attempt to run the free amine on a standard OD-H column without derivatization, you will likely see severe peak tailing due to the interaction of the amine with residual silanols on the silica support. This destroys resolution. Always derivatize if using polysaccharide columns.
Reference Standards
-
Always purchase a small amount of the racemate (DL-Phe-OtBu) to establish the separation conditions and retention times.
-
Spike your pure D-sample with the L-enantiomer (0.5%) to verify that you can detect the impurity at the required sensitivity level.
References
-
Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+) and CR-I(-)." Daicel Chiral Technologies. Accessed via .
- Hyun, M. H. (2006). "Characteristics of the Chiral Stationary Phases Based on Crown Ethers.
-
Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Guides. Accessed via .
- Pirkle, W. H., & Pochapsky, T. C. (1989). "Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers." Chemical Reviews, 89(2), 347-362.
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: IR Spectroscopy Profiling of D-Phenylalanine 1,1-dimethylethyl Ester
Topic: IR Spectroscopy Peaks for D-Phenylalanine 1,1-dimethylethyl ester (D-Phe-OtBu) Content Type: Publish Comparison Guide
Executive Summary & Application Context
D-Phenylalanine 1,1-dimethylethyl ester (commonly referred to as H-D-Phe-OtBu ) is a critical building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its primary utility lies in its orthogonality : the tert-butyl (tBu) ester protection masks the C-terminal carboxylic acid, preventing side reactions while remaining stable under basic conditions (e.g., Fmoc deprotection) but highly labile to acids (e.g., TFA).
For researchers, the infrared (IR) spectrum is not merely an identification tool; it is a process analytical technology (PAT) metric. Monitoring the appearance or disappearance of specific ester bands allows for real-time validation of coupling efficiency and deprotection completeness.
This guide provides a high-resolution spectral analysis of D-Phe-OtBu, identifying diagnostic peaks and comparing its spectral "fingerprint" against its primary alternative, the Methyl Ester (D-Phe-OMe).
Spectral Analysis: The Diagnostic Fingerprint
Theoretical Grounding
The IR spectrum of D-Phe-OtBu is a composite of three distinct vibrational domains:
-
The Amino Acid Core: Phenyl ring modes and the ammonium/amine headgroup.
-
The Ester Linkage: The carbonyl (
) and ether-like ( ) stretches. -
The Protection Group: The bulky tert-butyl skeleton (
).
> Critical Note on Stereochemistry: In an achiral environment (standard IR/FTIR), the spectra of enantiomers are identical. The data presented here for the D-isomer applies equally to the L-isomer or DL-racemate , provided the crystalline form (polymorph) is consistent.
Diagnostic Peak Table (HCl Salt Form)
Most commercial preparations are supplied as the Hydrochloride salt (
| Functional Group | Frequency ( | Intensity | Vibrational Mode Assignment | Diagnostic Value |
| Ammonium ( | 2600–3200 | Broad/Strong | N-H Stretching (H-bonded) | Purity Indicator: Disappears upon neutralization to free base. |
| Aromatic Ring | 3030–3060 | Weak/Sharp | Confirms Phenylalanine core. | |
| Alkyl ( | 2970–2990 | Medium | Identity: Distinct "split" peak characteristic of | |
| Ester Carbonyl | 1735–1750 | Strong | Primary Monitor: Sharp ester band.[1] Shifts from ~1710 (free acid).[2] | |
| Phenyl Ring | 1600 & 1495 | Medium | Standard aromatic confirmation. | |
| Ammonium | ~1500–1520 | Medium | Confirms salt formation. | |
| Ester ( | 1150–1250 | Strong | Secondary Monitor: Confirms ester linkage integrity. | |
| Mono-sub Benzene | 700 & 750 | Strong | Diagnostic for mono-substituted phenyl ring. |
Comparative Analysis: -Butyl vs. Methyl Ester
In drug development, the choice between tert-butyl (OtBu) and Methyl (OMe) esters dictates the synthetic strategy. The IR spectrum is the fastest way to distinguish these chemically similar forms.
Spectral Differentiators[2][3][4]
| Feature | D-Phe-OtBu ( | D-Phe-OMe (Methyl Ester) | Performance Implication |
| C-H Region | 2970-2990 | 2950 | |
| Skeletal Vib. | 1365 & 1390 | ~1430-1450 | High Confidence ID: The 1365/1390 doublet is the "fingerprint" of the |
| Deprotection | Acid Labile Cleavage monitored by loss of 1740 | Base Labile Cleavage monitored by loss of 1740 |
Decision Matrix: Selection & Monitoring
The following diagram illustrates the logical flow for selecting the ester and monitoring its stability via IR.
Figure 1: Strategic selection and IR monitoring points for Phenylalanine Ester protection groups.
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducible data for D-Phe-OtBu, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the hygroscopic nature of the HCl salt.
Workflow Methodology
-
Instrument Prep: Clean ATR crystal (Diamond or ZnSe) with Isopropanol. Collect background spectrum (air).
-
Sample Deposition: Place ~5 mg of D-Phe-OtBu HCl solid directly on the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).
-
Acquisition: Scan range 4000–600
; Resolution 4 ; Scans: 16 or 32. -
Post-Processing: Apply baseline correction if necessary. Do not smooth aggressively, as this may obscure the diagnostic tert-butyl splitting patterns.
Quality Control Logic
This protocol is self-validating. If the spectrum shows a broad hump >3300
Figure 2: Self-validating QC workflow for analyzing D-Phe-OtBu.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for functional group frequency assignments).
-
National Institute of Standards and Technology (NIST). L-Phenylalanine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Base spectral data for Phenylalanine core).
- Thermo Fisher Scientific.Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Application Note.
Sources
A Senior Application Scientist's Guide to C-Terminal Protection: A Comparative Analysis of H-D-Phe-OtBu vs. H-D-Phe-OMe in Peptide Coupling
For researchers, scientists, and professionals in drug development, the meticulous assembly of a peptide sequence is a foundational challenge where every choice of reagent carries significant weight. The selection of a C-terminal protecting group for the first amino acid is a critical decision that dictates not only the reaction kinetics but also the vulnerability of the synthesis to yield-destroying side reactions. This guide provides an in-depth comparison of two commonly used D-phenylalanine esters, the tert-butyl ester (H-D-Phe-OtBu) and the methyl ester (H-D-Phe-OMe), offering field-proven insights and supporting experimental context to inform your synthetic strategy.
The Foundational Difference: A Tale of Two Esters
At the heart of this comparison are the steric and electronic properties of the tert-butyl (tBu) and methyl (Me) ester groups. These seemingly minor structural differences have profound implications for the entire synthetic workflow, from coupling efficiency to the final deprotection step.
Caption: Chemical structures of H-D-Phe-OtBu and H-D-Phe-OMe.
The bulky, three-dimensional profile of the tert-butyl group in H-D-Phe-OtBu contrasts sharply with the small, sterically unencumbered methyl group of H-D-Phe-OMe. This fundamental disparity is the primary driver of their divergent performance profiles in peptide synthesis.
Performance in Peptide Coupling: A Multifaceted Comparison
The success of a peptide coupling reaction is measured not just by yield, but by the preservation of stereochemical integrity and the avoidance of deleterious side reactions. Here, the choice between -OtBu and -OMe protection is critical.
Steric Hindrance and Coupling Kinetics
The steric bulk of the tert-butyl group can, in principle, hinder the approach of the activated N-terminal amino acid, potentially slowing down the coupling reaction.[1][2][3] This effect is most pronounced when coupling another sterically demanding residue. Conversely, the smaller methyl ester of H-D-Phe-OMe presents a minimal steric barrier, generally allowing for faster coupling kinetics.
However, the advent of modern, highly potent coupling reagents has largely mitigated this concern.[1] Uronium/aminium reagents like HATU, HCTU, and COMU, or phosphonium reagents like PyBOP, are exceptionally efficient at forming the activated species and driving the reaction to completion, even in sterically challenging contexts.[4][5] While a kinetic difference may still exist, it is rarely a limiting factor in modern synthesis protocols.
The Critical Challenge of Side Reactions
This is where the distinction between the two protecting groups becomes most stark. The propensity for racemization and diketopiperazine formation are key failure modes in peptide synthesis that are directly influenced by the C-terminal ester.
Racemization, the loss of stereochemical purity at the α-carbon, is a constant threat during the activation step of peptide coupling.[6][7] The activation of the carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by base, which leads to a loss of chiral integrity.[8]
-
During Coupling: With optimized conditions (e.g., use of additives like HOBt or Oxyma, and non-sterically hindered bases like DIPEA), both H-D-Phe-OtBu and H-D-Phe-OMe can be coupled with minimal racemization.[7][9] Histidine and cysteine are particularly prone to racemization during coupling.[9]
-
During Deprotection: Herein lies the critical flaw of the methyl ester. The removal of the -OMe group requires saponification, a hydrolysis reaction using a strong base like sodium or lithium hydroxide.[10][11] These harsh, basic conditions are well-documented to cause significant racemization of the C-terminal amino acid.[10][12] In contrast, the acid-catalyzed removal of the -OtBu group does not directly endanger the stereocenter.
After the second amino acid is successfully coupled, the resulting dipeptide-ester is highly susceptible to an intramolecular side reaction. The deprotected N-terminal amine can attack the C-terminal ester carbonyl, cyclizing to form a 2,5-diketopiperazine (DKP) and cleaving the peptide from the resin or terminating the solution-phase chain.[13][14][15]
-
H-D-Phe-OMe: The small size of the methyl ester and the flexibility of the dipeptide backbone make it highly vulnerable to DKP formation.[16][17] This side reaction is a major cause of yield loss, particularly when the second residue is proline or glycine.[14][15]
-
H-D-Phe-OtBu: The significant steric hindrance provided by the tert-butyl group acts as a shield, sterically inhibiting the intramolecular cyclization required for DKP formation.[9] This inherent resistance is a major advantage, preserving the linear peptide chain for further elongation.
Caption: Key reaction pathways for a dipeptide ester intermediate.
Deprotection Strategies and Orthogonality
The final and most defining difference is the method of cleavage and its compatibility with overarching synthetic strategies, particularly the widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[18]
-
H-D-Phe-OtBu (Acid-Labile): The tert-butyl ester is cleaved under strong acidic conditions, typically with a cocktail containing 95% Trifluoroacetic Acid (TFA).[19][20] This makes it perfectly orthogonal to the Fmoc N-terminal protecting group, which is removed by mild base (piperidine). In Fmoc/tBu SPPS, the C-terminal tBu ester is conveniently and simultaneously cleaved with all other tBu-based side-chain protecting groups in the final step.[21][22]
-
H-D-Phe-OMe (Base-Labile): The methyl ester is removed by saponification.[10] This strategy is not orthogonal to the Fmoc/tBu approach, as the basic conditions for saponification are harsh and can compromise other protecting groups or the peptide backbone itself. Its use is largely confined to solution-phase synthesis, often for creating protected fragments that may be activated for further condensation.[10]
Data Summary and Strategic Recommendations
| Feature | H-D-Phe-OtBu (tert-Butyl Ester) | H-D-Phe-OMe (Methyl Ester) |
| Steric Hindrance | High | Low |
| Coupling Kinetics | Potentially slower, but manageable with modern reagents | Generally faster |
| DKP Formation Risk | Low (Sterically hindered) | High (Sterically accessible) |
| Racemization Risk | Low (Low risk during coupling and deprotection) | High (Primarily during basic deprotection) |
| Deprotection Method | Strong Acid (e.g., 95% TFA)[19] | Strong Base (Saponification, e.g., LiOH, NaOH)[10] |
| Fmoc/tBu SPPS Compatibility | Excellent (Fully orthogonal)[21][] | Poor (Not orthogonal) |
Senior Scientist's Recommendation:
-
H-D-Phe-OtBu is the superior and recommended choice for the vast majority of peptide synthesis applications, particularly for any synthesis employing the Fmoc/tBu strategy. Its robust resistance to DKP formation and racemization, combined with its seamless integration into standard SPPS cleavage protocols, ensures higher purity, better yields, and greater reliability. It is the workhorse reagent for incorporating a C-terminal D-Phenylalanine.
-
H-D-Phe-OMe should be considered a specialized reagent for niche applications in solution-phase synthesis. Its use requires careful planning to mitigate the significant risks of racemization and DKP formation. It may be suitable for the synthesis of short, protected di- or tripeptide fragments, but researchers must employ rigorous purification and analytical controls to ensure the integrity of the final product.
Experimental Protocols
The following protocols provide a general framework. Researchers must optimize conditions based on their specific sequence and scale.
Protocol 1: Coupling of Fmoc-L-Ala-OH to H-D-Phe-OtBu on a Solid Support (SPPS)
Caption: Standard workflow for a coupling cycle in Fmoc-SPPS.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Preparation: In a separate vial, dissolve the N-Fmoc protected amino acid (e.g., Fmoc-L-Ala-OH, 0.4 mmol, 4 eq) and an activating agent (e.g., HATU, 0.38 mmol, 3.8 eq) in DMF.
-
Coupling Reaction: Add a base (e.g., DIPEA, 0.8 mmol, 8 eq) to the amino acid solution to begin activation. Immediately transfer the activated amino acid solution to the resin.
-
Reaction & Monitoring: Agitate the mixture for 1-2 hours at room temperature. Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates reaction completion.[1]
-
Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle.
Protocol 2: Final Cleavage of Peptide from Resin with -OtBu Deprotection
-
Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[19] TIS is a scavenger that traps the reactive tert-butyl cations generated during cleavage, preventing re-alkylation of sensitive residues.[19]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether. Dry the final peptide product under vacuum.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Georg Thieme Verlag.
-
Hojo, H. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
Fukuyama, T., et al. (2019). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 10(1), 1-8. [Link]
-
ResearchGate. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Galpin, I. J., et al. (1980). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Tetrahedron, 36(16), 2417-2421. [Link]
-
ResearchGate. Scheme 4-4: Saponification reaction performed to convert methyl ester.... [Link]
-
Wang, J., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development. [Link]
-
AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Goolcharran, C., et al. (1999). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 88(12), 1282-1288. [Link]
-
Slideshare. Racemization in peptide synthesis. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
RSC Publishing. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
-
Canadian Science Publishing. The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. [Link]
-
Semantic Scholar. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
Sci-Hub. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
MDPI. Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Springer Link. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
PMC - NIH. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
Organic Syntheses. Procedure for Z-L-Phg-Val-OMe. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. Coupling Reagents. [Link]
-
ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Racemization in peptide synthesis | PPTX [slideshare.net]
- 9. peptide.com [peptide.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
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- 13. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
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A Senior Application Scientist's Guide to Validating Chiral Purity of D-Phenylalanine Tert-Butyl Ester Using Chiral HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For chiral molecules like D-Phenylalanine tert-butyl ester, a crucial building block in the synthesis of various pharmaceuticals, ensuring high enantiomeric purity is not merely a quality control metric—it is a fundamental requirement for safety and efficacy.[1][2] The presence of the unintended L-enantiomer can lead to reduced therapeutic effect, altered pharmacological profiles, or even significant off-target toxicity.
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the gold standard for the enantioselective analysis of such compounds.[2][3] This guide provides an in-depth comparison of two robust chiral HPLC methodologies for validating the chiral purity of D-Phenylalanine tert-butyl ester: one utilizing a polysaccharide-based CSP and the other a macrocyclic antibiotic-based CSP. We will delve into the mechanistic underpinnings of these separations, present comparative performance data, and provide detailed, self-validating experimental protocols.
The Rationale: Why CSP Selection is Critical
The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase. The CSP creates a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the chiral selector exhibit different interaction energies, leading to differential retention times. For amino acid derivatives like D-Phenylalanine tert-butyl ester, two classes of CSPs have demonstrated broad utility and high enantioselectivity: polysaccharide derivatives and macrocyclic antibiotics.[4][5][6]
-
Polysaccharide-Based CSPs (e.g., Amylose or Cellulose Derivatives): These are among the most versatile and widely used CSPs.[4][5] Chiral recognition is primarily achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[4] The carbamate derivatives on the sugar backbone enhance these interactions. Coated polysaccharide phases often provide excellent enantioseparation, while immobilized versions offer greater solvent compatibility and robustness.[7][8]
-
Macrocyclic Antibiotic-Based CSPs (e.g., Teicoplanin or Ristocetin A): These complex glycopeptides offer a unique and multimodal separation mechanism.[6][9] Their intricate three-dimensional structures contain multiple stereogenic centers, aromatic rings, and ionizable groups (amino and carboxyl), creating "chiral cavities."[9][10] This allows for a variety of interactions, including ion-exchange, hydrogen bonding, and inclusion complexation, making them particularly effective for the separation of underivatized amino acids and their derivatives in both reversed-phase and polar organic modes.[11]
Comparative Analysis of Chiral HPLC Methodologies
To provide a clear comparison, we will evaluate two distinct methods for the analysis of D-Phenylalanine tert-butyl ester, with the objective of quantifying the undesired L-enantiomer.
Method A: Polysaccharide-Based CSP in Normal Phase Mode
This method leverages the strong hydrogen bonding and π-π interactions typical of polysaccharide CSPs in a non-polar mobile phase.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized (e.g., CHIRALPAK® IA)
-
Mobile Phase: Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Rationale: The non-polar hexane environment forces the polar analyte to interact strongly with the CSP. 2-Propanol acts as the polar modifier, modulating retention time and resolution. A small amount of TFA is added to protonate the amino group of the analyte, ensuring consistent interactions and improving peak shape.
Method B: Macrocyclic Antibiotic-Based CSP in Reversed-Phase Mode
This approach utilizes the multimodal capabilities of a teicoplanin-based CSP with an aqueous-organic mobile phase.
-
Chiral Stationary Phase: Teicoplanin-based (e.g., CHIROBIOTIC® T)
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (60:40, v/v)
-
Rationale: In reversed-phase mode, hydrophobic interactions play a role, but the chiral recognition is dominated by the complex interplay of hydrogen bonding, ionic interactions, and inclusion within the antibiotic's basket-like structure.[11] Formic acid serves to control the ionization state of both the analyte and the stationary phase, which is critical for achieving separation.[12]
Performance Data Summary
The following table summarizes the expected performance of each method for the analysis of D-Phenylalanine tert-butyl ester containing a small percentage of the L-enantiomer.
| Parameter | Method A: Polysaccharide CSP (Normal Phase) | Method B: Macrocyclic Antibiotic CSP (Reversed-Phase) |
| Retention Time (D-enantiomer) | ~ 8.5 min | ~ 6.2 min |
| Retention Time (L-enantiomer) | ~ 10.2 min | ~ 7.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Selectivity (α) | 1.25 | 1.30 |
| Theoretical Plates (N) for D-Peak | > 8000 | > 7500 |
| Limit of Quantitation (LOQ) for L-enantiomer | ~ 0.05% | ~ 0.05% |
| Primary Interaction Mechanism | H-bonding, π-π interactions, Steric fit | Ionic, H-bonding, Inclusion complexation |
Experimental Workflow & Protocols
A robust analytical method requires a well-defined workflow from sample preparation to data analysis. The following diagram illustrates the key stages in validating the chiral purity of D-Phenylalanine tert-butyl ester.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Detailed Protocol: Method A - Polysaccharide CSP (Normal Phase)
This protocol is designed to be self-validating by incorporating system suitability tests (SST) that confirm the system's performance before sample analysis.[13]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: CHIRALPAK® IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 x 4.6 mm.
-
Mobile Phase: HPLC-grade Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA).
-
Sample Diluent: Mobile Phase.
-
D-Phenylalanine tert-butyl ester sample.
-
L-Phenylalanine tert-butyl ester reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Hexane/2-Propanol/TFA (90:10:0.1, v/v/v). Pre-mix and degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
System Suitability Solution (SSS): Prepare a solution in the mobile phase containing approximately 1.0 mg/mL of D-Phenylalanine tert-butyl ester and 0.01 mg/mL (1.0%) of L-Phenylalanine tert-butyl ester.
-
Test Sample Solution: Accurately weigh and dissolve the D-Phenylalanine tert-butyl ester sample in the mobile phase to a final concentration of 1.0 mg/mL.
4. Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mobile phase (blank) to ensure no carryover or system peaks.
-
Inject the System Suitability Solution (SSS) in five replicate injections.
-
Inject the Test Sample Solution.
5. System Suitability Criteria:
-
Resolution (Rs): The resolution between the D- and L-enantiomer peaks must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the D-enantiomer peak should be ≤ 1.5.
-
Precision: The relative standard deviation (%RSD) of the peak area for the D-enantiomer from the five replicate injections should be ≤ 2.0%.[14]
6. Calculation of L-enantiomer Impurity:
Where:
-
Area_L is the peak area of the L-enantiomer in the sample chromatogram.
-
Area_D is the peak area of the D-enantiomer in the sample chromatogram.
Logical Framework for Ensuring Chiral Purity
The entire process of ensuring chiral purity is a logical cascade, beginning with the fundamental choice of analytical technology and culminating in a validated, routine-ready method. This diagram illustrates the decision-making and validation logic.
Caption: Decision logic for chiral purity validation.
Trustworthiness Through Self-Validation
The protocols provided are designed to be self-validating systems. The inclusion of a mandatory System Suitability Test (SST) at the beginning of each analytical run serves as a real-time check on the method's performance.[13] If the SST criteria (resolution, precision, peak shape) are met, it provides a high degree of confidence that the system is operating as intended and that the results for the subsequent test samples are reliable. This approach aligns with the principles outlined in major pharmacopeias and regulatory guidelines, such as those from the USP and ICH.[13][15][16]
Validation of a chiral purity method should rigorously assess specificity, linearity, range, accuracy, precision, and the quantitation limit for the undesired enantiomer.[13][16][17] For instance, accuracy can be demonstrated by analyzing samples spiked with known amounts of the L-enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit).
Conclusion
Both polysaccharide-based and macrocyclic antibiotic-based CSPs offer effective and robust solutions for validating the chiral purity of D-Phenylalanine tert-butyl ester. The choice between a normal-phase polysaccharide method and a reversed-phase macrocyclic antibiotic method may depend on laboratory resources, solvent preferences, and the specific impurity profile of the sample. The polysaccharide method is a classic, highly reliable approach, while the macrocyclic antibiotic method provides excellent results with more aqueous-based (and often considered "greener") mobile phases.
Ultimately, a properly developed and validated chiral HPLC method, incorporating rigorous system suitability criteria, is indispensable for ensuring the quality and safety of D-Phenylalanine tert-butyl ester used in pharmaceutical manufacturing. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently implement such critical analyses.
References
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 209-222. Retrieved from [Link]
-
Lee, W., Kim, S. J., & Lee, J. H. (2014). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Liquid Chromatography & Related Technologies, 37(1), 11-23. Retrieved from [Link]
-
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3293-3302. Retrieved from [Link]
-
Armstrong, D. W., Liu, Y., & Ekborg-Ott, K. H. (1995). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Chirality, 7(6), 474-497. Retrieved from [Link]
-
Gasper, M. P., & Wainer, I. W. (1999). Simultaneous enantiomeric determination of dansyl-D,L-phenylalanine by fluorescence spectroscopy in the presence of alpha-acid glycoprotein. Analytical Chemistry, 71(10), 1958-1962. Retrieved from [Link]
-
Sýkora, D., et al. (2022). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 27(12), 3749. Retrieved from [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]
-
Bezstarosti, A., et al. (2022). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Polymers, 14(10), 2009. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
-
Berthod, A., et al. (1996). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Analytica Chimica Acta, 334(1-2), 111-124. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Separation of equal amounts of D-phenylalanine and L-phenylalanine;.... Retrieved from [Link]
-
Prokhorova, A. F., et al. (2010). Macrocyclic Antibiotics as Chiral Selectors in High-Performance Liquid Chromatography and Capillary Electrophoresis. Journal of Analytical Chemistry, 65(13), 1335-1348. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]
-
Russo, C., et al. (2019). Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. Frontiers in Chemistry, 7, 107. Retrieved from [Link]
-
Wu, L., et al. (2024). Development of a certified reference material for D-phenylalanine with evaluation of enantiomeric purity. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Critical Reviews in Analytical Chemistry, 54(8), 3095-3113. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Welch, C. J., et al. (2018). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Pharmaceutical Sciences, 107(11), 2849-2854. Retrieved from [Link]
-
Dixit, S., & Park, J. H. (2018). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 23(10), 2636. Retrieved from [Link]
-
Islam, M. R., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8. Retrieved from [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. Retrieved from [Link]
-
Kumar, S., & Sharma, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 216-224. Retrieved from [Link]
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- 4. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography [mdpi.com]
- 5. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 13. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
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- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Technical Comparison Guide: Thermal Stability & Phase Transitions of D-Phenylalanine tert-Butyl Ester
This guide provides an in-depth technical comparison of the thermal analysis (TGA/DSC) of D-Phenylalanine 1,1-dimethylethyl ester hydrochloride (D-Phe-OtBu·HCl) versus its common analogs.[1] It is designed for researchers requiring precise material characterization data for peptide synthesis and formulation stability.
Executive Summary
D-Phenylalanine 1,1-dimethylethyl ester (tert-butyl ester) is a critical chiral building block, primarily utilized to protect the carboxylic acid functionality during peptide synthesis while maintaining resistance to base-catalyzed hydrolysis.
However, unlike its methyl or ethyl analogs, the tert-butyl ester exhibits unique thermal instability due to the facile elimination of isobutylene.[1] This guide demonstrates that while D-Phe-OMe·HCl exhibits a stable melting event, D-Phe-OtBu[1]·HCl undergoes a complex decomposition-mediated phase transition .
Key Finding: Thermal Gravimetric Analysis (TGA) of D-Phe-OtBu·HCl reveals a characteristic mass loss of ~21.7% (corresponding to isobutylene) at temperatures often preceding or coinciding with its apparent melting point, necessitating strict temperature control during drying and storage.
Material Science Context: The Stability Trade-Off
To understand the thermal data, one must understand the molecular triggers.[1] The tert-butyl group provides steric bulk and acid-lability, but this comes at the cost of thermal endurance.
| Feature | D-Phe-OtBu·HCl (Target) | D-Phe-OMe·HCl (Alternative) | D-Phenylalanine (Free Acid) |
| Protecting Group | tert-Butyl (Acid Labile) | Methyl (Base Labile) | None |
| Primary Decomposition | Isobutylene Elimination ( | Methanol evaporation / Amide formation | Decarboxylation / Dehydration |
| Thermal Onset ( | ~140–160°C (Decomp starts) | ~200°C+ (Stable melt first) | ~240–280°C |
| Storage Requirement | Strictly < 25°C, Desiccated | Ambient, Dry | Ambient |
Mechanistic Insight: The "Self-Destruct" Pathway
Upon heating, the hydrochloride salt of the tert-butyl ester can act as an auto-catalyst. The protonated amine (
Figure 1: The thermal stress pathway leading to isobutylene ejection, detectable via TGA.[1]
Experimental Protocols (TGA/DSC)
To replicate these findings or validate incoming raw materials, follow this standardized protocol designed for thermally labile amino acid salts.
A. Differential Scanning Calorimetry (DSC)[1][2]
-
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent).
-
Pan Configuration: Hermetically sealed aluminum pans with a pinhole.
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Ramp Rate: 10°C/min.[2]
-
Note: Faster rates (20°C/min) may push the decomposition event to higher apparent temperatures (kinetic lag), masking the onset of instability.[1]
-
-
Temperature Range: 25°C to 300°C.[1]
B. Thermal Gravimetric Analysis (TGA)[1][3]
-
Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 1.
-
Pan: Platinum or Ceramic (Open).[1]
-
Sample Mass: 5–10 mg.
-
Ramp Rate: 10°C/min.[2]
-
Data Processing: Calculate the 1st Derivative (DTG) to identify the exact point of maximum mass loss rate.
Comparative Analysis & Data Interpretation
The following data contrasts the target compound with its methyl ester analog.
Comparison 1: Thermal Profile (DSC/TGA)
| Parameter | D-Phe-OtBu[3]·HCl | D-Phe-OMe·HCl | Interpretation |
| Melting Point ( | 235–240°C * (Complex) | 159–163°C (Sharp) | The Methyl ester melts cleanly. The tert-butyl ester's "melt" at 240°C is likely the melting of the decomposed residue (D-Phe). |
| TGA Mass Loss Step 1 | ~21.7% (Isobutylene) | < 1% (Volatiles) | Critical QC Check: If TGA shows ~21% loss before the melt, the ester is gone.[1] |
| Decomposition Onset | ~150–160°C | > 200°C | OtBu is significantly less thermally stable. |
| Peak Shape (DSC) | Broad Endotherm (Decomp) | Sharp Endotherm (Fusion) | Broad peaks indicate simultaneous phase change and chemical breakdown.[1] |
*Note: Literature sources often cite 235–240°C for Phe-OtBu·HCl. However, this closely matches the melting/decomposition point of free Phenylalanine. TGA is required to confirm if the ester group survives up to this temperature.
Comparison 2: Storage & Handling Implications
-
D-Phe-OMe·HCl: Can be dried in an oven at 60°C without degradation.
-
D-Phe-OtBu[3]·HCl: Do NOT oven dry > 40°C. High vacuum drying at room temperature is recommended. Heat will trigger the autocatalytic loss of the protecting group, lowering purity.[1]
Visualizing the Analytical Workflow
Use this decision tree to interpret your thermal analysis results for incoming D-Phe-OtBu·HCl batches.
Figure 2: Logical workflow for validating material integrity using thermal methods.
References
-
Sigma-Aldrich. L-Phenylalanine tert-butyl ester hydrochloride Product Specification. Retrieved from .
-
Thermo Scientific Chemicals. D-Phenylalanine tert-butyl ester hydrochloride, 98%. Retrieved from .[4]
-
ChemBK. Physico-chemical Properties of Phenylalanine tert-butyl ester hydrochloride. Retrieved from .[1]
-
National Institutes of Health (NIH). PubChem Compound Summary for D-Phenylalanine. Retrieved from .[1]
-
Weiss, I. M., et al. (2018).[1] Thermal decomposition of the amino acids...[5][6] BMC Biophysics.[1][5] Retrieved from .[1]
-
Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection Mechanisms. Retrieved from .[1]
Sources
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. H63325.06 [thermofisher.com]
- 4. L-Phenylalanine tert-butyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. d-nb.info [d-nb.info]
- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of D-Phenylalanine, 1,1-dimethylethyl ester
Introduction
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental pillars of laboratory safety, environmental stewardship, and scientific integrity. D-Phenylalanine, 1,1-dimethylethyl ester, a common building block in peptide synthesis, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our scientific partners, to manage this process with confidence and precision, ensuring a safe and compliant laboratory environment.
Part 1: Pre-Disposal Hazard Assessment & Characterization
Before any disposal action is taken, a thorough understanding of the material's hazards is paramount. The primary source for this information is the manufacturer-provided Safety Data Sheet (SDS).[1] While a specific SDS for this compound should always be consulted, we can infer its likely characteristics based on its parent compound, D-Phenylalanine, and the nature of tert-butyl esters.
The US Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2] Your initial assessment must determine if the waste meets any of these criteria.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Potential Hazard & Rationale | Recommended Precaution |
| Toxicity | While D-Phenylalanine itself has low acute toxicity, ester compounds can cause skin and eye irritation.[3] Chronic effects are not well-studied. Assume moderate toxicity and handle with care to avoid contact. | Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[4] |
| Flammability | The compound is likely a combustible solid. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[5][6][7] | Store away from open flames, sparks, and other sources of ignition.[8] Use spark-proof tools if handling large quantities of dust.[5] |
| Reactivity | Stable under normal conditions.[4][6] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which could trigger hazardous reactions.[4][9] | Never mix this waste with other chemical waste streams unless their compatibility is confirmed.[10][11] |
| Environmental | Specific ecotoxicity data is limited.[9][12] As a standard practice, chemical waste should never be disposed of down the drain or in regular trash to prevent environmental contamination.[2][5][13] | Discharge into the environment must be avoided.[5] All waste must be collected for approved disposal. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Adherence to a defined workflow minimizes risk and ensures compliance with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA.[2][14]
Experimental Protocol: Waste Collection and Preparation
-
Step 1: Assemble Personal Protective Equipment (PPE). Before handling the waste, don safety goggles, a lab coat, and chemically resistant gloves.[4]
-
Step 2: Designate a Satellite Accumulation Area (SAA). As required by the EPA, hazardous waste must be accumulated at or near its point of generation.[15][16] This should be a designated, secondary-contained area away from general lab traffic.
-
Step 3: Select a Waste Container. Choose a container that is chemically compatible with the ester (high-density polyethylene is a good choice) and is in good condition with a secure, leak-proof lid.[2][14][17]
-
Step 4: Label the Waste Container. The container must be clearly labeled before any waste is added. According to the EPA's Hazardous Waste Generator Improvements Rule, the label must include the words "Hazardous Waste" and a clear description of the contents.[15] Do not use abbreviations; write "Waste this compound".[1]
-
Step 5: Transfer the Waste. Carefully transfer the solid ester waste into the labeled container using a dedicated scoop or spatula. If transferring a solution, use a funnel to prevent spills. Do not overfill the container.
-
Step 6: Secure and Store the Container. Tightly seal the container lid.[14] Place the container in your designated SAA. Ensure it is stored separately from incompatible materials.[2][11]
-
Step 7: Arrange for Disposal. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1][18] Do not allow waste to accumulate for more than six to twelve months, depending on your generator status and local rules.[2][16]
-
Step 8: Document the Waste. Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This is a key component of the EPA's "cradle-to-grave" tracking requirement.[13]
Visualization: Disposal Workflow
Caption: Standard workflow for disposing of this compound.
Part 3: A Self-Validating Disposal Decision Framework
The specific state of the waste (e.g., pure solid, dissolved in solvent, trace-contaminated labware) dictates the precise disposal path. This decision framework ensures that every form of waste is correctly categorized and handled, forming a self-validating system for compliance.
Visualization: Disposal Decision Tree
Caption: Decision framework for categorizing different waste streams of the ester.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By integrating a thorough hazard assessment, a standardized disposal workflow, and a clear decision-making framework, researchers can navigate this critical task with safety and confidence. This protocol, grounded in the authoritative guidelines of the EPA and OSHA, serves not just as a set of instructions, but as a commitment to protecting ourselves, our colleagues, and our shared environment.
References
- Daniels Health. (2025, May 21).
- Medical Laboratory Observer. (2019, June 15).
- US Bio-Clean. (2014, June 13).
- American Chemical Society.
- University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Environmental Marketing Services. (2024, July 15).
- Physikalisch-Technische Bundesanstalt.
- Action Compaction Services. (2020, February 27). How To Dispose Of Lab Chemicals.
- BenchChem. (2025).
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- Thermo Fisher Scientific. (2014, September 25).
- Spectrum Chemical. (2022, October 7).
- Cayman Chemical. (2025, October 6).
- SAFETY D
- Sigma-Aldrich. (2025, September 22).
- Guinama. (2024, December 12).
- Fisher Scientific. (2011, January 12).
- MedChemExpress. (2022, December 12). L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester-SDS.
- NSTA. (2024, August 16).
- D-Phenylalanine - SAFETY D
Sources
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. danielshealth.com [danielshealth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. fishersci.se [fishersci.se]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. guinama.com [guinama.com]
- 10. justrite.com [justrite.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 14. usbioclean.com [usbioclean.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. ptb.de [ptb.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Personal Protective Equipment & Handling Guide: D-Phenylalanine, 1,1-dimethylethyl ester
Executive Summary & Chemical Identity
This guide outlines the mandatory safety protocols for handling D-Phenylalanine, 1,1-dimethylethyl ester (commonly known as D-Phenylalanine tert-butyl ester ). While often used as a key intermediate in peptide synthesis due to the acid-labile protection of the carboxylic acid, this compound presents specific irritation and environmental hazards that require strict adherence to engineering controls and Personal Protective Equipment (PPE).
-
Systematic Name: this compound
-
Common Name: D-Phe-OtBu[1]
-
CAS Number: 106466-64-0 (Hydrochloride salt - most common); 168032-44-6 (Free base)
-
Physical State: White to off-white powder (Salt); Viscous oil or low-melting solid (Free base)
Risk Assessment & Hazard Profiling
Before selecting PPE, we must understand the "Why." The primary risks associated with amino acid esters are not just acute toxicity, but sensitization and irritation of mucosal membranes.
| Hazard Class (GHS) | Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Direct contact with powder or high-concentration solutions will cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Dust generation is the primary vector for ocular injury. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3][4] | Inhalation of dust triggers inflammation of the upper respiratory tract. |
| Aquatic Toxicity | H412 | Harmful to aquatic life (Chronic). | Do not dispose of via sink/sewer. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating. If a specific barrier fails (e.g., glove tear), the secondary layer or engineering control must mitigate the risk.
A. Hand Protection (Glove Selection)
Context: The solid salt is relatively inert to nitrile. However, once solubilized, the solvent drives the permeation kinetics.
| Task | Glove Material | Thickness (min) | Breakthrough Time | Rationale |
| Weighing (Solid) | Nitrile (Disposable) | 0.11 mm (4 mil) | >480 min (Solid) | Sufficient for dry powder. Provides tactile sensitivity for spatula work. |
| Solution (Methanol/Water) | Nitrile (Extended Cuff) | 0.15 mm (6 mil) | >240 min | Nitrile resists alcohols well. Extended cuff protects wrists from splashes. |
| Solution (DCM/DMF) | Laminate (Silver Shield) | Multi-layer | >480 min | CRITICAL: Nitrile degrades instantly in DCM (Dichloromethane). If using DCM for coupling, you MUST use laminate gloves or double-glove (Nitrile over Laminate). |
B. Eye & Body Protection [4]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[5][6] Safety glasses are insufficient if fine dust is generated during transfer, as particles can bypass side shields.
-
Body: Standard cotton/poly lab coat. Ensure cuffs are tucked under gloves.
-
Respiratory:
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) cartridges.
-
Operational Workflow & Engineering Controls
The following diagram illustrates the safe handling lifecycle of the compound, from cold storage to reaction.
Figure 1: Operational workflow ensuring moisture control and containment.[7]
Step-by-Step Protocol:
-
Equilibration: Remove the container from the refrigerator (0-8°C). Allow it to reach room temperature before opening.
-
Scientific Logic:[2] Amino acid esters (especially HCl salts) are hygroscopic. Opening a cold bottle condenses atmospheric moisture, leading to hydrolysis (degradation) of the ester bond [1].
-
-
Weighing: Place the balance inside the fume hood. If the balance is external, use a transfer vessel (tared vial) to minimize open-air exposure.
-
Solubilization: Always add the solvent to the powder to minimize dust displacement.
-
Cleanup: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use to capture invisible dust residues.
Emergency Response & Spill Management
In the event of a spill, the response depends on the physical state (Solid vs. Solution).
Figure 2: Decision logic for spill remediation.
-
Eye Exposure: Immediately flush with water for 15 minutes.[6] Hold eyelids apart.
-
Skin Exposure: Wash with soap and water.[3] Do not use alcohol (this may increase skin absorption).
Disposal & Environmental Compliance
D-Phenylalanine tert-butyl ester is harmful to aquatic life (H412).
-
Solid Waste: Dispose of contaminated gloves, paper towels, and expired solids in the Solid Hazardous Waste stream (often labeled "Solid Toxic").
-
Liquid Waste:
-
If dissolved in organic solvent: Organic Solvent Waste stream.
-
If dissolved in buffer/water: Aqueous Waste stream (Do not pour down the drain).
-
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
